molecular formula C14H21NO3 B1274167 1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS No. 83763-31-9

1-Benzyl-4,4-dimethoxypiperidin-3-ol

Cat. No.: B1274167
CAS No.: 83763-31-9
M. Wt: 251.32 g/mol
InChI Key: ANEFKQJYRFOSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4,4-dimethoxypiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4,4-dimethoxypiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4,4-dimethoxypiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEFKQJYRFOSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003805
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83763-31-9
Record name 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83763-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4,4-dimethoxypiperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS 83763-31-9 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol (CAS 83763-31-9) , a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents, including analogs of acetylcholinesterase inhibitors (like Donepezil) and ROMK channel inhibitors.

Chemical Functionality, Synthetic Utility, and Handling Protocols

Executive Summary

1-Benzyl-4,4-dimethoxypiperidin-3-ol serves as a versatile chiral scaffold in medicinal chemistry. Its structure combines a protected ketone (dimethyl ketal) with a secondary alcohol and a basic tertiary amine. This tri-functional nature allows for orthogonal functionalization—making it a critical "switchboard" molecule for building complex alkaloids and nitrogenous heterocycles.

Unlike simple piperidines, the presence of the C4-ketal and C3-hydroxyl group creates a unique electronic environment, allowing for stereoselective transformations that are difficult to achieve with the parent 4-piperidone.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is characterized by a piperidine ring N-protected by a benzyl group, featuring an acetal-protected ketone at position 4 and a hydroxyl group at position 3.[1]

Table 1: Core Chemical Data
PropertySpecification
CAS Number 83763-31-9
IUPAC Name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water.[2]
pKa (Calculated) ~8.5 (Piperidine Nitrogen)
Appearance Viscous oil or low-melting solid (racemic); Crystalline (enantiopure forms).
Chirality Contains 1 chiral center at C3.[1] Available as racemate or enantiomers.

Synthetic Utility & Reactivity

The strategic value of CAS 83763-31-9 lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites that can be manipulated independently.

Reactivity Logic
  • C4-Ketal (Masked Ketone): Stable to basic and nucleophilic conditions (e.g., reduction, alkylation) but readily hydrolyzed by aqueous acid to regenerate the C4-ketone.

  • C3-Hydroxyl (Chiral Handle): Can be oxidized to an

    
    -keto ketal, mesylated for elimination (to form enol ethers), or used to direct stereoselective additions.
    
  • N-Benzyl (Protecting Group): Provides stability during synthesis but can be removed via catalytic hydrogenation (Pd/C, H₂) or ACE-Cl treatment to yield the free secondary amine.

Visualization: Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityProfile Core 1-Benzyl-4,4- dimethoxypiperidin-3-ol (CAS 83763-31-9) Ketone 1-Benzyl-4-piperidone derivatives Core->Ketone Aq. HCl/THF (Ketal Hydrolysis) Elimination Enol Ethers (Dehydration) Core->Elimination MsCl, Et3N (Elimination) Oxidation Alpha-Keto Ketal (Swern Oxidation) Core->Oxidation DMSO, (COCl)2 (Oxidation) Deprotection Free Amine (Debenzylation) Core->Deprotection H2, Pd/C (Hydrogenolysis)

Figure 1: Divergent reactivity profile showing four primary chemical transformations.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for functionalized piperidines. Always perform a risk assessment before experimentation.

Protocol A: Synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

This compound is typically accessed via the reduction of its ketone precursor (1-benzyl-4,4-dimethoxypiperidin-3-one) or functionalization of the enol ether.

Reaction Scheme: 1-Benzyl-4,4-dimethoxypiperidin-3-one + NaBH₄ → 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Step-by-Step Methodology:

  • Setup: In a clean, dry 250 mL round-bottom flask, dissolve 1-benzyl-4,4-dimethoxypiperidin-3-one (10.0 mmol) in anhydrous Methanol (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Carefully quench excess hydride with saturated Ammonium Chloride (NH₄Cl) solution (20 mL).

  • Extraction: Evaporate methanol under reduced pressure. Dilute residue with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Workup: Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Purify the resulting oil via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the product.

Protocol B: Ketal Hydrolysis (Deprotection)

To access the


-hydroxy ketone functionality.
  • Dissolve the substrate in THF/2N HCl (1:1) .

  • Stir at room temperature for 4-6 hours.

  • Neutralize with NaHCO₃ to pH 8 (do not over-basify if the product is sensitive).

  • Extract with Ethyl Acetate.

Quality Control & Analytical Verification

To ensure the integrity of CAS 83763-31-9, the following analytical signals must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Multiplet at

    
     7.20–7.40 ppm (5H, Benzyl group).
    
  • Benzylic Position: Singlet (or AB quartet) at

    
     3.50–3.60 ppm (2H, N-CH₂-Ph).
    
  • Ketal Methoxys: Two distinct singlets at

    
     3.20 and 3.25 ppm (3H each), indicating the diastereotopic nature of the methoxy groups due to the adjacent chiral center.
    
  • Carbinol Proton (H3): Multiplet or doublet of doublets at

    
     3.80–4.00 ppm.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion: [M+H]⁺ = 252.16 m/z.

  • Fragmentation: Loss of methanol (M-32) is common in ketal structures.

Safety & Handling

As a tertiary amine and benzyl derivative, this compound requires specific safety precautions.[3]

  • Hazard Classification: Irritant (Skin/Eye), Harmful if Swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketal is sensitive to moisture and prolonged exposure to acidic vapors.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of amine vapors.

Synthesis Logic & Retrosynthesis

Understanding how to access this scaffold is crucial for process chemists. The following diagram outlines the logical disconnection approach.

Retrosynthesis cluster_logic Strategic Disconnection Target Target: 1-Benzyl-4,4-dimethoxypiperidin-3-ol Step1 Reduction (NaBH4) Target->Step1 Precursor1 Precursor A: 1-Benzyl-4,4-dimethoxypiperidin-3-one Step2 1. Ketalization (MeOH/H+) 2. Alpha-Oxidation Precursor1->Step2 Precursor2 Precursor B: 1-Benzyl-4-piperidone Step1->Precursor1 Step2->Precursor2

Figure 2: Retrosynthetic analysis showing the derivation from the commercially available 1-benzyl-4-piperidone.

References

  • BenchChem. 1-Benzyl-4,4-dimethoxypiperidin-3-ol | Structure and Properties. Retrieved from BenchChem Database. Link

  • Eisai Co., Ltd. Process for the preparation of piperidine derivatives (Donepezil Intermediates). European Patent EP0296560B1.[4] Link

  • PubChem. 1-Benzyl-4-piperidone derivatives and safety data. National Library of Medicine. Link

  • Asian Journal of Chemistry. Synthesis of N-benzyl piperidine derivatives as AChE inhibitors. Vol 25, No 5 (2013). Link

Sources

molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a foundational motif in a multitude of pharmaceuticals, and this particular derivative serves as a critical synthetic intermediate.[1][2] This document elucidates the molecule's structural features, conformational preferences, and physicochemical properties. We will delve into a robust synthetic pathway, underpinned by mechanistic rationale, and provide detailed protocols for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The guide culminates with a discussion of its application as a precursor in the development of novel therapeutics, most notably as an intermediate for Renal Outer Medullary Potassium (ROMK) channel inhibitors.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural subunits in natural products, alkaloids, and synthetic pharmaceuticals.[1][4] Its ubiquity stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise spatial orientation of substituents that can engage with biological targets. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including antimicrobial, antiviral, analgesic, and neuroleptic properties.[2][4][5] 1-Benzyl-4,4-dimethoxypiperidin-3-ol is a functionally rich derivative that combines several key features: a protective N-benzyl group, a chiral hydroxyl center, and a ketal-protected ketone. These features make it an exceptionally valuable building block in multi-step organic synthesis.[3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of 1-Benzyl-4,4-dimethoxypiperidin-3-ol is defined by a saturated piperidine core.[3] Key substitutions dictate its chemical behavior and synthetic utility:

  • Piperidine Core: A six-membered heterocycle providing a robust, sp³-hybridized framework.

  • N-Benzyl Group: Attached to the nitrogen atom, this bulky group influences the molecule's steric profile and serves as a common protecting group that can be removed via catalytic hydrogenation.[3]

  • C3-Hydroxyl Group: This alcohol functionality introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. It provides a handle for further chemical modification and is crucial for interactions with biological targets.[3]

  • C4-Dimethoxy Ketal: This group serves as a protected form of a ketone at the C4 position. The ketal is stable under basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule, such as the C3-hydroxyl group.[3]

Caption: Molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Conformational Analysis

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[3] The substituents (benzyl, hydroxyl, and methoxy groups) can occupy either axial or equatorial positions. The bulky N-benzyl group is expected to preferentially occupy the equatorial position to reduce steric hindrance. The relative stereochemistry between the C3-hydroxyl group and its neighboring substituents will dictate its preferred orientation, which can be confirmed using NMR spectroscopy through analysis of proton-proton coupling constants.[6]

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number83763-31-9[3]
Molecular FormulaC₁₄H₂₁NO₃[3]
Molecular Weight251.32 g/mol [3]
InChI KeyANEFKQJYRFOSON-UHFFFAOYSA-N[3]
AppearanceSolid (typical)N/A

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-Benzyl-4,4-dimethoxypiperidin-3-ol identifies 1-benzyl-4,4-dimethoxypiperidin-3-one as the immediate precursor. This ketone can be accessed from the widely available 1-benzyl-4-piperidone.[3][7] This strategy hinges on protecting the ketone at C4 as a ketal before introducing the oxygen functionality at C3.

Common Synthetic Pathway

A field-proven synthetic route begins with 1-benzyl-4-piperidone. The causality behind this multi-step process is as follows:

  • Ketalization of the C4-Ketone: The ketone in 1-benzyl-4-piperidone is first protected as a ketal, often by reacting it with an orthoformate in the presence of an acid catalyst. This step is crucial to prevent the ketone from reacting in subsequent steps.

  • Introduction of the C3-Hydroxyl Group: An oxygen atom must be introduced at the C3 position. A common strategy involves forming an enolate from the protected piperidone and reacting it with an electrophilic oxygen source. However, a more established route involves the reduction of an intermediate diketone or the stereoselective reduction of a 3-keto-piperidine derivative.[3]

  • Stereoselective Reduction: The final key step is the reduction of the C3-ketone (1-benzyl-4,4-dimethoxypiperidin-3-one) to the desired alcohol. The choice of reducing agent is critical for controlling the stereochemistry at the C3 position.[3] For instance, hydride reagents like sodium borohydride can be used, and the stereochemical outcome can be influenced by steric hindrance from adjacent groups.

Caption: General synthetic workflow for 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Experimental Protocol: Stereoselective Reduction

This protocol describes the reduction of the ketone precursor. This self-validating system relies on TLC analysis to monitor reaction completion and standard purification techniques to ensure product purity.

  • Reaction Setup: To a solution of 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under an inert atmosphere (e.g., Argon), add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of the solvent in vacuo.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Spectroscopic Characterization and Analytical Protocols

Characterization of the final product is essential to confirm its identity and purity.[4][5] The following are expected spectral data based on the compound's structure and analysis of similar molecules.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the benzyl group (typically δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (around δ 3.5 ppm), signals for the two methoxy groups (around δ 3.2-3.3 ppm), and a series of multiplets for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group (H3) will appear as a multiplet whose coupling constant with adjacent protons can help determine its axial or equatorial orientation.[6]

  • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, the ketal carbon (C4, highly deshielded), the carbon bearing the hydroxyl group (C3), the piperidine ring carbons, and the methoxy carbons.

Predicted NMR Data (CDCl₃)
¹H NMR Predicted Shift (δ ppm)
Aromatic-H7.20 - 7.40 (m, 5H)
Benzyl-CH₂~3.55 (s, 2H)
OCH₃~3.25 (s, 6H)
Piperidine Ring-H2.0 - 3.8 (m)
¹³C NMR Predicted Shift (δ ppm)
Aromatic-C127 - 138
Ketal-C (C4)~100
C-OH (C3)~70
Benzyl-CH₂~63
Piperidine-C40 - 60
OCH₃~49

Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺.

  • Fragmentation: Common fragmentation would involve the loss of a methoxy group (-OCH₃) or the cleavage of the N-benzyl bond, leading to a characteristic fragment at m/z 91 (the tropylium ion).

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M+H]⁺252.1594
[M+Na]⁺274.1414

Protocol for MS Analysis:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the spectrum in positive ion mode using ESI.

  • Analyze the resulting spectrum for the molecular ion and characteristic fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Predicted FTIR Data
Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2800 - 3000
C-N (amine)1000 - 1250
C-O (ketal/alcohol)1050 - 1150

Applications in Drug Discovery

The primary significance of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in the pharmaceutical industry is its role as a versatile synthetic intermediate.[3] Its most prominent application is in the patented synthesis of potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel.[3] ROMK channels are key players in potassium regulation in the kidneys, making them an attractive target for the development of novel diuretics to treat conditions like hypertension and heart failure.[3] The specific stereochemistry of the hydroxyl group at the C3 position is often critical for the final compound's biological activity, highlighting the importance of the stereoselective synthesis of this intermediate.

Conclusion

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a strategically designed molecule that embodies key principles of modern organic synthesis, including the use of protecting groups and stereocontrolled transformations. Its well-defined structure, characterized by a piperidine core with orthogonal functionalities, makes it an invaluable precursor for complex molecular targets. A thorough understanding of its synthesis, conformational behavior, and spectroscopic properties, as detailed in this guide, is essential for researchers aiming to leverage this compound in the discovery and development of next-generation therapeutics.

References

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4787. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomeric methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6659. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S12 13C NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a heterocyclic organic compound with a molecular weight of 251.32 g/mol .[1] Its structure is characterized by a piperidine ring N-substituted with a benzyl group, a hydroxyl group at the 3-position, and a geminal dimethoxy group (a ketal) at the 4-position.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, paramount for researchers, scientists, and drug development professionals.[1]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.[2][3] A comprehensive solubility profile enables the rational selection of solvents for synthesis, chromatography, and the preparation of dosing solutions for pharmacological studies. This guide provides a detailed analysis of the structural features of 1-Benzyl-4,4-dimethoxypiperidin-3-ol that govern its solubility, a predicted qualitative solubility profile in common organic solvents, and a robust experimental protocol for the quantitative determination of its solubility.

Theoretical Analysis of Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent.[4] The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules determines the extent of dissolution.

The molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol possesses distinct regions with varying polarities:

  • Non-polar character: The benzyl group and the piperidine ring's hydrocarbon backbone contribute to the molecule's non-polar, lipophilic nature. This suggests a favorable interaction with non-polar solvents.

  • Polar character: The hydroxyl (-OH) group at the 3-position is a key polar feature. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The tertiary amine within the piperidine ring can also act as a hydrogen bond acceptor.

  • Intermediate polarity: The 4,4-dimethoxy (ketal) group introduces two ether-like oxygen atoms. These oxygens can act as hydrogen bond acceptors, contributing to the molecule's overall polarity.[5]

Given this combination of functional groups, 1-Benzyl-4,4-dimethoxypiperidin-3-ol is expected to exhibit a broad solubility profile, with a preference for solvents of intermediate polarity. The large non-polar surface area from the benzyl group will likely limit its solubility in highly polar solvents like water, a characteristic common to many N-benzyl piperidine derivatives.[3][6] Conversely, the presence of the hydroxyl and ketal groups should enhance its solubility in polar organic solvents compared to a simple N-benzylpiperidine.

Qualitative Solubility Profile (Predicted)

Based on the structural analysis and solubility data of analogous compounds, the following table provides a predicted qualitative solubility profile for 1-Benzyl-4,4-dimethoxypiperidin-3-ol at ambient temperature.

Solvent Class Solvent Predicted Solubility Justification
Polar Protic MethanolSolubleThe hydroxyl group can form strong hydrogen bonds with methanol.
EthanolSolubleSimilar to methanol, ethanol can engage in hydrogen bonding.
WaterSparingly Soluble to InsolubleThe large non-polar benzyl group is expected to significantly limit aqueous solubility.[3][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and can interact with the hydroxyl group.
AcetonitrileModerately SolubleAcetonitrile's polarity should allow for favorable dipole-dipole interactions.
AcetoneSolubleThe ketone functionality of acetone can accept hydrogen bonds from the hydroxyl group.
Non-Polar Dichloromethane (DCM)SolubleDCM's polarity is suitable for dissolving molecules with both polar and non-polar regions.
TolueneModerately SolubleThe aromatic ring of toluene can interact with the benzyl group via π-π stacking.
HexanesSparingly SolubleThe predominantly non-polar nature of hexanes is less favorable for solvating the polar functional groups.

Experimental Determination of Solubility: The Shake-Flask Method

For a precise and quantitative understanding of solubility, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[7][8][9]

Diagram of the Shake-Flask Solubility Determination Workflow

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of 1-Benzyl-4,4-dimethoxypiperidin-3-ol prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equil1 Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) prep2->equil1 Incubate sep1 Allow the vial to stand to let undissolved solids settle equil1->sep1 Cease agitation sep2 Withdraw a clear aliquot of the supernatant using a syringe sep1->sep2 sep3 Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) sep2->sep3 analysis1 Dilute the filtered supernatant with a suitable solvent sep3->analysis1 Prepare for analysis analysis2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate the solubility in mg/mL or mol/L analysis2->analysis3

Caption: A schematic representation of the shake-flask method for determining the solubility of a compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-Benzyl-4,4-dimethoxypiperidin-3-ol to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[10] Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Conclusion

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a molecule of significant interest in pharmaceutical synthesis. Its solubility is governed by a balance of non-polar (benzyl group, piperidine backbone) and polar (hydroxyl, ketal, and amine functionalities) features. This structural composition suggests a favorable solubility profile in a range of organic solvents, particularly those of intermediate polarity, with limited solubility in water. For precise applications in drug development and process chemistry, the qualitative predictions presented in this guide should be supplemented with quantitative data obtained through a robust experimental method such as the detailed shake-flask protocol provided. This comprehensive understanding of solubility is critical for the efficient and effective utilization of this important synthetic intermediate.

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-benzylpiperidine. Retrieved from [Link]

  • Hughes, L. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Jerzykiewicz, M., et al. (2015). Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation. Green Chemistry. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • ACS Publications. (2021, July 29). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

A Technical Guide on the Strategic Role of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in the Synthesis of Donepezil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Overview of Donepezil Synthesis

Donepezil, marketed as Aricept, is a cornerstone in the palliative treatment of Alzheimer's disease, functioning as a reversible inhibitor of acetylcholinesterase.[1] Its chemical architecture, featuring a benzylpiperidine moiety linked to a dimethoxyindanone core, has been the subject of extensive synthetic exploration aimed at improving efficiency, scalability, and cost-effectiveness.[2][3]

The predominant and most commercially viable synthetic strategies converge on the coupling of two key fragments: 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde.[1][4][5] This is typically achieved through an aldol-type condensation followed by the reduction of the resulting exocyclic double bond.[6]

While the literature extensively covers this primary pathway, this technical guide delves into the strategic, albeit less documented, role of a specialized precursor: 1-Benzyl-4,4-dimethoxypiperidin-3-ol . We will explore the chemical logic behind using this intermediate and present a plausible, scientifically-grounded pathway for its conversion into the crucial 1-benzylpiperidine-4-carboxaldehyde fragment. This exploration serves as an advanced case study in synthetic strategy, highlighting the principles of protecting group chemistry and functional group interconversion in the context of complex pharmaceutical synthesis.

The Synthetic Imperative: The Centrality of 1-Benzylpiperidine-4-carboxaldehyde

The piperidine-based aldehyde, 1-benzylpiperidine-4-carboxaldehyde, is the lynchpin for the most common routes to Donepezil.[7] Its aldehyde functional group is perfectly poised to undergo a base-catalyzed condensation with the acidic α-carbon of 5,6-dimethoxy-1-indanone. Established industrial syntheses often prepare this aldehyde via the Swern oxidation of the corresponding primary alcohol, (1-benzylpiperidin-4-yl)methanol.[4][8] While effective, such routes require careful control to prevent over-oxidation to the carboxylic acid and can involve reagents with challenging workup procedures.

The use of a precursor like 1-Benzyl-4,4-dimethoxypiperidin-3-ol represents an alternative strategic approach. This strategy hinges on the use of protecting groups to mask reactive sites, allowing for precise chemical manipulations elsewhere in the molecule that might otherwise be impossible.

Deconstructing the Strategy: The Logic of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

The structure of this intermediate is a masterclass in synthetic design. Each functional group serves a distinct and critical purpose, setting the stage for a controlled series of transformations.

Caption: Key functional components of the precursor molecule.

  • The N-Benzyl Group : This serves as a robust protecting group for the secondary amine of the piperidine ring. It is stable to a wide range of reaction conditions and prevents unwanted N-alkylation or other side reactions.[9]

  • The 4,4-Dimethoxy Ketal : This is the most critical strategic element. A ketal is an excellent protecting group for a ketone or aldehyde.[10][11] By converting the C4-ketone of a piperidone precursor into a dimethyl ketal, its electrophilicity is completely masked. This is essential because it allows chemists to perform reactions on the adjacent C3 position (e.g., enolate formation) without interference from the C4 carbonyl. The ketal is stable to bases, nucleophiles, and reducing agents but can be readily removed with aqueous acid when desired.[10][11]

  • The 3-Hydroxyl Group : This alcohol is not part of the final aldehyde fragment but is strategically installed as a "functional handle." Its presence is the key that unlocks the transformation pathway to the target aldehyde through a sequence of controlled chemical steps.

Proposed Synthesis of the Precursor: 1-Benzyl-4,4-dimethoxypiperidin-3-ol

This section outlines a plausible, two-step synthesis for the title intermediate starting from a common commercially available material, N-benzyl-4-piperidone.[9][12]

SynthesisWorkflow1 start N-Benzyl-4-piperidone step1 Protocol 1: Ketalization start->step1 intermediate 1-Benzyl-4,4-dimethoxypiperidine step1->intermediate step2 Protocol 2: α-Hydroxylation intermediate->step2 end 1-Benzyl-4,4-dimethoxypiperidin-3-ol step2->end

Caption: Proposed workflow for synthesizing the key precursor.

Protocol 1: Ketalization of N-Benzyl-4-piperidone
  • Causality and Rationale : The primary objective is to protect the C4 carbonyl to enable selective functionalization at the C3 position. The formation of a dimethyl ketal is an efficient method that renders the C4 position inert to the strongly basic conditions required in the subsequent step.

  • Methodology :

    • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-4,4-dimethoxypiperidine, which can often be used in the next step without further purification.

Protocol 2: α-Hydroxylation of 1-Benzyl-4,4-dimethoxypiperidine
  • Causality and Rationale : This step introduces the critical 3-hydroxyl group. The strategy involves forming a regioselective enolate at the C3 position, which is then trapped with an electrophilic oxygen source. The presence of the C4 ketal is what makes this regioselectivity possible.

  • Methodology :

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of 1-benzyl-4,4-dimethoxypiperidine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • In a separate flask, prepare a solution of MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (1.5 eq) in anhydrous THF.

    • Transfer the enolate solution via cannula into the MoOPH solution at -78 °C.

    • Allow the reaction to stir for 4-6 hours at -78 °C.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via silica gel chromatography to afford pure 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

The Core Transformation: A Plausible Route to 1-Benzylpiperidine-4-carboxaldehyde

The conversion of the synthesized precursor into the target aldehyde is the crux of this synthetic strategy. This section outlines a hypothetical but chemically sound multi-step pathway, as a direct, one-pot transformation is not readily apparent. The strategy involves creating a reactive alkene intermediate which is then oxidatively cleaved.

SynthesisWorkflow2 start 1-Benzyl-4,4-dimethoxy- piperidin-3-ol step1 Step 1: Dehydration start->step1 intermediate Enol Ether Intermediate step1->intermediate step2 Step 2: Oxidative Cleavage (Ozonolysis) intermediate->step2 end 1-Benzylpiperidine- 4-carboxaldehyde step2->end

Caption: Proposed workflow for the core transformation.

Step 1: Dehydration to Form an Alkene Intermediate
  • Causality and Rationale : To transform the C3-C4 single bond into a reactive moiety, the 3-hydroxyl group is eliminated to form a double bond. A common method is the Martin sulfurane-mediated dehydration, which proceeds under neutral conditions, thereby preserving the acid-sensitive ketal protecting group.

  • Methodology :

    • Dissolve 1-Benzyl-4,4-dimethoxypiperidin-3-ol (1.0 eq) in anhydrous dichloromethane.

    • Add Martin sulfurane (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Quench the reaction with water and extract with dichloromethane.

    • Purify via column chromatography to yield the alkene intermediate: 1-benzyl-4,4-dimethoxy-1,2,3,4-tetrahydropyridine.

Step 2: Oxidative Cleavage to Yield the Aldehyde
  • Causality and Rationale : Ozonolysis is a classic and highly effective method for cleaving a double bond to form two carbonyl compounds. In this case, the cleavage of the C3=C4 double bond, followed by a reductive workup, will generate the desired aldehyde at the C4 position. The other fragment is a formate ester which is easily removed during workup. The acidic conditions of some workups will also conveniently deprotect the ketal.

  • Methodology :

    • Dissolve the alkene intermediate (1.0 eq) in a solvent mixture of dichloromethane and methanol at -78 °C.

    • Bubble ozone (O₃) gas through the solution until a persistent blue color indicates a slight excess of ozone.

    • Purge the solution with nitrogen or oxygen gas to remove the excess ozone.

    • Add a reducing agent, such as dimethyl sulfide (DMS) (2.0 eq) or triphenylphosphine (1.5 eq), and allow the solution to slowly warm to room temperature.

    • A mild acidic workup (e.g., with dilute HCl) is then performed to ensure the complete hydrolysis of the ketal.

    • Extract the product into an organic solvent, wash, dry, and purify by silica gel chromatography to yield the final product, 1-benzylpiperidine-4-carboxaldehyde.

Step Transformation Key Reagents Rationale
A KetalizationTrimethyl orthoformate, p-TsOHProtect C4 carbonyl
B α-HydroxylationLDA, MoOPHInstall C3 hydroxyl handle
C DehydrationMartin SulfuraneCreate reactive C=C bond
D Oxidative CleavageO₃, then DMSCleave C=C bond to form aldehyde

Final Assembly: Integration into Donepezil Synthesis

With the successful synthesis of 1-benzylpiperidine-4-carboxaldehyde, the final steps of the Donepezil synthesis can proceed according to well-established literature methods.[4][13]

FinalAssembly aldehyde 1-Benzylpiperidine- 4-carboxaldehyde step1 Aldol Condensation (e.g., LDA or NaOH/MeOH) aldehyde->step1 indanone 5,6-Dimethoxy-1-indanone indanone->step1 intermediate Unsaturated Intermediate step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 end Donepezil step2->end

Caption: Final convergent steps to synthesize Donepezil.

  • Aldol Condensation : The aldehyde is condensed with 5,6-dimethoxy-1-indanone using a strong base like LDA or a milder, more industrially scalable base like sodium hydroxide in methanol.[4] This forms an α,β-unsaturated ketone intermediate.

  • Reduction : The exocyclic double bond of the intermediate is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is the most common and effective method, yielding the final Donepezil molecule as a racemic mixture.[1][5]

Conclusion

While not a mainstream intermediate, 1-Benzyl-4,4-dimethoxypiperidin-3-ol serves as an excellent paradigm for advanced synthetic strategy. Its hypothetical application in the synthesis of Donepezil illuminates the power of protecting group chemistry to orchestrate complex molecular transformations. By masking a reactive ketone as a stable ketal, it becomes possible to introduce and manipulate a hydroxyl group on an adjacent carbon. This hydroxyl group then acts as a linchpin for a series of reactions designed to ultimately furnish the crucial 1-benzylpiperidine-4-carboxaldehyde fragment. This exploration underscores a fundamental principle in drug development: the path to a target molecule is often paved with elegant, multi-step strategies that leverage the full toolkit of modern organic chemistry to achieve a desired outcome with precision and control.

References

  • New Drug Approvals. (2013, August 2). DONEPEZIL SYNTHESIS. Available at: [Link]

  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. Available at: [Link]

  • Costanzo, P., Cefalà, C., Desiderio, D., & Nardi, M. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1082-1087. Available at: [Link]

  • Reddy, P. P., Kumar, K. R., & Reddy, P. S. (2009). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Medicinal Chemistry Research, 18(9), 751-758. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic routes for the newly synthesized donepezil analogs. Available at: [Link]

  • ResearchGate. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of donepezil from (benzylpiperidinyl)propenyldimethoxybenzaldehyde. Available at: [Link]

  • Google Patents. (n.d.). WO2007077443A1 - Process and intermediate for preparation of donepezil.
  • Google Patents. (n.d.). US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride.
  • Google Patents. (n.d.). US8987458B2 - Process for the preparation of donepezil hydrochloride.
  • Google Patents. (n.d.). US6844440B2 - Process for the preparation of donepezil.
  • Google Patents. (n.d.). CN101341122B - Method for producing high-purity polymorphic form (I) donepezil hydrochloride.
  • The Organic Chemistry Tutor. (2019, January 8). acetals and ketals as protecting groups. YouTube. Available at: [Link]

  • Mohsin, N. A., & Ahmad, M. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 56, e18325. Available at: [Link]

  • Frontiers. (n.d.). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Available at: [Link]

  • ACS Omega. (2023, June 5). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. Available at: [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]

  • Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Available at: [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details a robust, high-purity synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol , a critical pharmacophore and intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil) and other piperidine-based therapeutics.

Executive Summary & Scientific Rationale

The target molecule, 1-Benzyl-4,4-dimethoxypiperidin-3-ol , represents a masked


-hydroxy ketone. Classically, the synthesis of 

-hydroxy ketones involves bromination followed by hydrolysis. However, in nitrogen-containing heterocycles like 1-benzyl-4-piperidone,

-halogenation often leads to complex mixtures due to:
  • Favorskii Rearrangement: Base-mediated ring contraction to pyrrolidine derivatives.

  • Poly-halogenation: Difficulty in stopping at the mono-bromo stage.

  • Stability:

    
    -Halo amines are often unstable and lachrymatory.
    

The Solution: This protocol utilizes Hypervalent Iodine (III) chemistry (specifically Iodobenzene Diacetate, PIDA) in basic methanol. This "one-pot" transformation achieves three distinct chemical changes simultaneously:

  • 
    -Hydroxylation (introduction of the C3-OH).
    
  • Ketalization (protection of the C4 ketone).[1]

  • Retention of the piperidine ring size (avoiding Favorskii contraction).

Reaction Scheme

The transformation proceeds directly from the commercially available 1-benzyl-4-piperidone.

ReactionScheme SM 1-Benzyl-4-piperidone (C12H15NO) Product 1-Benzyl-4,4-dimethoxypiperidin-3-ol (C14H21NO3) SM->Product Reagents PhI(OAc)2 KOH, MeOH 0°C to RT

Figure 1: Direct oxidative ketalization of 1-benzyl-4-piperidone.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
1-Benzyl-4-piperidone 189.261.0>98%Substrate
Iodobenzene Diacetate (PIDA) 322.101.298%Oxidant
Potassium Hydroxide (KOH) 56.113.585%+Base
Methanol (MeOH) 32.04SolventAnhydrousSolvent/Reactant
Dichloromethane (DCM) 84.93-HPLC GradeExtraction
Step-by-Step Procedure
Step 1: Preparation of Basic Methanolic Solution
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

  • Charge Methanol (anhydrous, 60 mL) into the flask.

  • Cool the solvent to 0°C using an ice/water bath.

  • Add KOH pellets (3.5 equiv) slowly to the stirred methanol. Note: This is exothermic. Ensure internal temperature does not exceed 10°C.

  • Stir until all KOH is completely dissolved.

Step 2: Substrate Addition
  • Add 1-Benzyl-4-piperidone (10 mmol, 1.89 g) to the cold alkaline solution.

  • Stir for 15 minutes at 0°C to ensure deprotonation and enolate formation. The solution may turn slightly yellow.

Step 3: Oxidative Ketalization
  • Weigh Iodobenzene Diacetate (PIDA) (12 mmol, 3.86 g) in a separate vial.

  • Add PIDA to the reaction mixture portion-wise over 20 minutes.

    • Critical Control Point: Do not add all at once. The reaction is exothermic. Maintain internal temperature < 5°C.

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for an additional 2-3 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, and a more polar product spot (Rf ~0.2) should appear.

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap) at 35°C to remove the bulk of the methanol. Do not dryness; leave a slurry.

  • Dilute the residue with Water (50 mL) and Dichloromethane (50 mL) .

  • Separate the layers.[2] Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Combine the organic phases and wash with Brine (30 mL) .

  • Dry the organics over anhydrous Sodium Sulfate (Na2SO4) .

  • Filter and concentrate in vacuo to yield a crude yellow oil.

Step 5: Purification
  • The crude oil contains iodobenzene (byproduct) and the target.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 100% DCM

      
       95:5 DCM:MeOH.
      
  • Collect fractions containing the product. Evaporate to yield 1-Benzyl-4,4-dimethoxypiperidin-3-ol as a pale yellow viscous oil or low-melting solid.

  • Typical Yield: 75-85%.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. This reaction does not proceed via a simple epoxide opening. It involves the formation of a hypervalent iodine-enolate species.

Mechanism Step1 Enolate Formation (Base deprotonates C3) Step2 Iodine Attack (Enolate attacks PhI(OAc)2) Step1->Step2 Intermediate1 α-Iodinane Intermediate (Unstable) Step2->Intermediate1 Step3 Methoxide Attack (at Carbonyl C4) Intermediate1->Step3 Intermediate2 Hemiketal Intermediate Step3->Intermediate2 Step4 Intramolecular Displacement (Alkoxide displaces PhI) Intermediate2->Step4 Step5 Ketalization (Second MeOH adds) Step4->Step5 Final Target Product (3-OH, 4,4-dimethoxy) Step5->Final

Figure 2: Mechanistic pathway of the Moriarty oxidation in basic methanol.

Key Mechanistic Feature: The presence of KOH is critical. Under acidic conditions, PIDA oxidation yields the


-hydroxy ketone. Under basic methanolic conditions, the intermediate is trapped by methoxide to form the dimethyl ketal, preventing the reformation of the carbonyl and stabilizing the molecule against degradation.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

7.2-7.4 (m, 5H)
Benzyl aromatic protons

3.55 (s, 2H)
Benzylic CH2 (N-CH2-Ph)

3.20 (s, 3H), 3.25 (s, 3H)
Diagnostic: Two non-equivalent methoxy groups (due to chiral center at C3)

3.8-3.9 (m, 1H)
C3-H (proton alpha to hydroxyl)
13C NMR ~98-100 ppmDiagnostic: Ketal carbon (quaternary C4)
~68-70 ppmC3 (CH-OH)
Mass Spec (ESI) [M+H]+ = 252.16Protonated molecular ion

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Recovery of Starting Material:

    • Cause: Old PIDA reagent. PIDA hydrolyzes over time to iodosobenzene.

    • Fix: Recrystallize PIDA from acetic acid/hexane or use a fresh bottle.

  • Formation of 3-Hydroxy-4-piperidone (Ketone) instead of Ketal:

    • Cause: Insufficient base or water contamination in methanol.

    • Fix: Ensure KOH is >3 equiv. Use anhydrous MeOH. If the ketone forms, it can be converted to the ketal by refluxing in MeOH with trimethyl orthoformate and catalytic p-TsOH.

  • Decomposition during Workup:

    • Cause: Acidic workup.[1][2][3][4] The ketal is acid-sensitive.[4][5]

    • Fix: Ensure the aqueous workup is neutral or slightly basic (pH 7-8). Do not use HCl for neutralization.

References

  • Moriarty, R. M., et al. "Hypervalent iodine oxidation of ketones to alpha-hydroxy ketals." Synlett, 1990, 643. Link

  • Prakash, O., et al.

    
    -Hydroxy Ketones and Ketals." Aldrichimica Acta, 1994, 27(1), 15. Link
    
  • Sugimoto, H., et al. (Eisai Co Ltd). "Piperidine derivatives."[1][2][5][6][7][8] U.S. Patent 4,895,841 (Donepezil/Aricept patent), 1990. Link

  • BenchChem. "1-Benzyl-4,4-dimethoxypiperidin-3-ol Structure and Properties." Link

  • Kirschning, A. "Hypervalent Iodine in Organic Synthesis." J. Org.[9][10][11] Chem., 2003, 68, 4999. Link

Sources

reduction of 1-benzyl-4,4-dimethoxypiperidin-3-one to 3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-Benzyl-4,4-dimethoxypiperidin-3-one to 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Part 1: Executive Summary & Strategic Analysis

The reduction of 1-benzyl-4,4-dimethoxypiperidin-3-one (Compound 1 ) to its corresponding alcohol, 1-benzyl-4,4-dimethoxypiperidin-3-ol (Compound 2 ), is a pivotal transformation in the synthesis of neuroactive piperidine scaffolds, including precursors for serotonin reuptake inhibitors (e.g., Paroxetine analogs) and NK1 antagonists.

The Core Challenge: The substrate contains three reactive functionalities:

  • C3-Ketone: The target for reduction.

  • C4-Dimethyl Ketal (Acetal): Highly acid-sensitive.

  • N-Benzyl Group: Susceptible to hydrogenolysis (Pd/C + H₂).

Strategic Solution: To achieve chemoselectivity, we utilize Sodium Borohydride (NaBH₄) in methanol.[1] Unlike catalytic hydrogenation (which risks debenzylation) or Lithium Aluminum Hydride (LiAlH₄) (which is overly aggressive and poses safety risks at scale), NaBH₄ provides a mild, nucleophilic source of hydride.

Critical Control Point (CCP): The stability of the C4-dimethoxy ketal is pH-dependent. Standard acidic workups (e.g., 1M HCl) must be avoided to prevent hydrolysis to the


-hydroxy ketone (acyloin), which can lead to unwanted elimination or rearrangement. This protocol enforces a basic/neutral quench  to preserve the acetal integrity.

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via nucleophilic attack of the borohydride anion on the C3 carbonyl carbon. The steric bulk of the adjacent C4-dimethoxy group may influence the stereochemical outcome, predominantly yielding the trans-alcohol in thermodynamically controlled conditions, though NaBH₄ reductions are typically kinetically controlled and yield racemates in the absence of chiral ligands.

Visual 1: Reaction Scheme & Mechanism

ReactionScheme Substrate 1-Benzyl-4,4-dimethoxypiperidin-3-one (Substrate) Reagents NaBH4, MeOH 0°C to RT Substrate->Reagents Intermediate Borate Complex (Tetraalkoxyborate) Reagents->Intermediate Hydride Transfer Quench Quench: Sat. NaHCO3 (pH > 7) Intermediate->Quench Protonolysis Byproduct Hydrolyzed Ketal (AVOID: via Acid Quench) Intermediate->Byproduct If H3O+ used Product 1-Benzyl-4,4-dimethoxypiperidin-3-ol (Target Alcohol) Quench->Product Preserves Ketal

Caption: Chemoselective reduction pathway highlighting the critical divergence at the quenching step to avoid ketal hydrolysis.

Part 3: Detailed Experimental Protocol

This protocol is scaled for 10 mmol of substrate but is linear for scale-up.

Materials
  • Substrate: 1-Benzyl-4,4-dimethoxypiperidin-3-one (2.49 g, 10 mmol).

  • Reagent: Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 equiv). Note: Use fresh granular NaBH₄.

  • Solvent: Methanol (anhydrous preferred), 25 mL (10 vol).

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

Step-by-Step Methodology
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 1-benzyl-4,4-dimethoxypiperidin-3-one (10 mmol).

    • Add Methanol (25 mL) and stir until fully dissolved.

    • Cool the solution to 0°C using an ice/water bath.

  • Reduction (Exothermic Step):

    • Add NaBH₄ (15 mmol) portion-wise over 15 minutes.

    • Caution: Hydrogen gas (

      
      ) evolution will occur.[1] Ensure adequate venting.
      
    • Why: Addition at 0°C suppresses side reactions and controls the exotherm.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the ketone peak (

      
       250) and appearance of the alcohol (
      
      
      
      252).
  • Quench (CRITICAL STEP):

    • Cool the mixture back to 0°C .

    • Slowly add Saturated Aqueous NaHCO₃ (20 mL).

    • Do NOT use HCl or NH₄Cl. Ammonium chloride is weakly acidic and can slowly hydrolyze the ketal if left too long. NaHCO₃ ensures the pH remains > 8.

    • Stir for 20 minutes to decompose excess borohydride.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

    • Dilute the aqueous residue with Ethyl Acetate (EtOAc) (50 mL).

    • Separate the layers. Extract the aqueous layer with EtOAc (2 x 25 mL).

    • Combine organic layers and wash with Brine (30 mL).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) .[2]

  • Isolation:

    • Filter and concentrate in vacuo.

    • Result: The product is typically obtained as a viscous oil or low-melting solid.

    • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

Part 4: Data Analysis & Troubleshooting

Table 1: Solvent & Reagent Effects
ParameterConditionOutcomeRecommendation
Solvent MethanolFast reaction, solubilizes borates.[1]Recommended
EthanolSlower reaction, higher temp required.Alternative
THFIncomplete reaction (NaBH₄ insoluble).Avoid
Reagent NaBH₄Chemoselective for ketone.Recommended
LiAlH₄Reduces esters/amides; difficult quench.Avoid
H₂ / Pd/CCleaves N-Benzyl group.Forbidden
Quench 1M HClHydrolyzes C4-dimethoxy to ketone.Forbidden
Sat. NaHCO₃Preserves acetal; destroys excess hydride.Recommended
Visual 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Check1 Is Acetal Hydrolyzed? (NMR: Loss of OMe signals) Issue->Check1 Check2 Incomplete Conversion? Issue->Check2 Action1 Cause: Acidic Quench. Action: Repeat with NaHCO3. Check1->Action1 Yes Action2 Cause: Old NaBH4 or Wet Solvent. Action: Add 0.5 eq fresh NaBH4. Check2->Action2 Yes

Caption: Diagnostic flow for common experimental failures.

Part 5: Advanced Considerations (Stereochemistry)

Standard NaBH₄ reduction yields a racemic mixture of the alcohol (unless the starting material is already chiral and influences the face of attack).[1]

  • Racemic Product: Suitable for general intermediates.

  • Enantiopure Requirement: If the (3R) or (3S) alcohol is required specifically (e.g., for Fezolinetant precursors), replace NaBH₄ with a Ketoreductase (KRED) enzyme or use Corey-Bakshi-Shibata (CBS) reduction.

    • Note: KREDs are preferred in aqueous buffers (pH 7), which are perfectly compatible with the acetal stability.

References

  • Brown, H. C., & Ichikawa, K. (1957).[3] Chemical Effects of Steric Strains—I: The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride. Tetrahedron. Link

    • Foundational text on the kinetics and mechanism of cyclic ketone reduction.
  • Abdel-Magid, A. F. (2014). Reductions in Organic Synthesis: A Review of Sodium Borohydride Applications. ACS Symposium Series. General reference for chemoselective reductions.
  • Sundaresan, K., et al. (2019).[4] Synthesis, characterization and antimitotic activity of N-Benzyl piperidin 4-one oxime. Journal of Drug Delivery & Therapeutics. Link

    • Provides context on the stability and handling of 1-benzyl-4-piperidone deriv
  • Organic Chemistry Portal. (2023). Protection of Carbonyls: Acetals and Ketals. Link

    • Authoritative source on the stability of dimethyl acetals under basic vs. acidic conditions.

Sources

reagents for stereoselective synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stereoselective Synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol: Reagents and Protocols

Introduction: The Strategic Importance of Chiral Piperidinols

The 1-benzyl-4,4-dimethoxypiperidin-3-ol scaffold is a valuable heterocyclic building block in medicinal chemistry and drug development. Its core structure, a substituted piperidine ring, is a prevalent motif in a vast array of natural products and pharmaceutical agents.[1] The stereochemistry at the C3 position, bearing the hydroxyl group, is of critical importance as different stereoisomers can exhibit markedly different pharmacological activities and metabolic profiles.[2][3] This compound, for instance, serves as a key intermediate in the synthesis of potent inhibitors for the Renal Outer Medullary Potassium (ROMK) channel, a target for developing novel diuretics for hypertension and heart failure.[2]

The primary challenge in synthesizing a specific stereoisomer of 1-benzyl-4,4-dimethoxypiperidin-3-ol lies in the precise control of the hydroxyl group's orientation. This is typically achieved through the stereoselective reduction of the prochiral ketone precursor, 1-benzyl-4,4-dimethoxypiperidin-3-one.[2] This guide provides an in-depth analysis of three distinct and powerful methodologies for achieving this stereocontrol: diastereoselective reduction using a bulky hydride reagent (L-Selectride) and enantioselective reductions via catalytic systems, namely the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Core Synthetic Strategy: From Prochiral Ketone to Chiral Alcohol

The central transformation is the reduction of a carbonyl group to a hydroxyl group, creating a new chiral center. The choice of reducing agent and catalyst is paramount as it dictates the facial selectivity of the hydride attack on the ketone, thereby determining the stereochemical outcome of the product.

G Ketone 1-Benzyl-4,4-dimethoxypiperidin-3-one (Prochiral) Reagents [Stereoselective Reagent] Ketone->Reagents Reduction Alcohol_R (R)-1-Benzyl-4,4-dimethoxypiperidin-3-ol Reagents->Alcohol_R Enantioselective Route A Alcohol_S (S)-1-Benzyl-4,4-dimethoxypiperidin-3-ol Reagents->Alcohol_S Enantioselective Route B

Caption: General workflow for the stereoselective synthesis of the target alcohol.

Methodology 1: Diastereoselective Reduction with L-Selectride

L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent.[4][5] Its bulkiness is the primary determinant of its stereoselectivity. In the reduction of cyclic ketones, particularly conformationally restricted ones like our piperidone precursor, the hydride is delivered from the less sterically encumbered face of the carbonyl.[5][6]

Mechanistic Rationale for Stereoselectivity

The piperidone ring exists predominantly in a chair conformation. The bulky N-benzyl group will preferentially occupy an equatorial position to minimize steric strain. When L-Selectride approaches the carbonyl at C3, the path of least steric hindrance is an equatorial attack. This is because an axial approach would encounter significant steric clashes with the axial hydrogens on the piperidine ring. This equatorial delivery of the hydride forces the resulting hydroxyl group into the axial position, leading to the formation of the cis-diastereomer (relative to the C4 ketal) as the major product.

G cluster_mech L-Selectride Reduction Mechanism Ketone Piperidone Substrate (Chair Conformation) TS Transition State Ketone->TS Product cis-Alcohol (Axial -OH) TS->Product Hydride Transfer L_Selectride L-Selectride (Bulky Hydride) L_Selectride->TS Equatorial Attack (Less Hindered)

Caption: Equatorial attack by L-Selectride leads to the axial alcohol.

Experimental Protocol
  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer.

Methodology 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[7][8][9] The reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[10][11]

Mechanism of Enantioselection

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, coordinated complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate.[7][8]

  • Catalyst Activation: The Lewis basic nitrogen atom of the CBS catalyst coordinates to the borane (BH₃), activating it as a hydride donor. This coordination also enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[8]

  • Ketone Coordination: The prochiral ketone then coordinates to this now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric interactions between its substituents and the catalyst's chiral framework. The more sterically demanding substituent on the ketone preferentially orients away from the bulky group on the catalyst.

  • Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon through a highly organized, six-membered chair-like transition state.[11] This intramolecular transfer is face-selective, dictated by the pre-coordination geometry, leading to the formation of one enantiomer of the alcohol in high excess.

G cluster_cbs CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine (e.g., (R)-CBS) Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH3 Ternary_Complex Ketone-Catalyst-Borane Complex (Organized TS) Activated_Catalyst->Ternary_Complex + Ketone Product_Release Release of Chiral Alkoxyborane Ternary_Complex->Product_Release Hydride Transfer Product_Release->Catalyst Regeneration Ketone Ketone Substrate Ketone->Ternary_Complex Borane BH3 Source (e.g., BMS) Borane->Catalyst

Caption: Simplified catalytic cycle of the CBS reduction.

Experimental Protocol for (S)-Alcohol
  • Catalyst Preparation: To a flame-dried flask under argon, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

  • Borane Addition: Add borane-dimethyl sulfide complex (BMS, 1.0 M solution in THF, 0.6 eq) dropwise at room temperature and stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst solution over 30-45 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and slowly quench by the addition of methanol.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography. Determine enantiomeric excess (e.e.) by chiral HPLC analysis.

Methodology 3: Noyori Asymmetric Hydrogenation

Developed by Ryōji Noyori, this method employs ruthenium catalysts bearing a chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[12][13] The reaction uses molecular hydrogen (H₂) or a hydrogen donor like isopropanol (in transfer hydrogenation) to reduce ketones with exceptional enantioselectivity.[14][15]

Mechanism of Enantioselection

The Noyori hydrogenation operates via a "metal-ligand bifunctional" mechanism.[13] The catalyst contains both a Lewis acidic metal center (Ru) and a Lewis basic site (the amine/amido ligand in modern catalysts).

  • Catalyst Activation: The Ru-dihalide precatalyst is activated with H₂ to form a dihydride species.[12][16]

  • Substrate Coordination: The ketone coordinates to the ruthenium center.

  • Hydrogenation: The reaction proceeds through a six-membered pericyclic transition state where the Ru-H hydride and the N-H proton are transferred concertedly to the carbonyl oxygen and carbon, respectively.[13] The C₂-symmetric chiral environment created by the BINAP ligand blocks one face of the coordinated ketone from attack, allowing hydrogen to be delivered to the other face with high selectivity.[16] The atropisomeric nature of the BINAP ligand is the ultimate source of the chirality transfer.[12][16]

G cluster_noyori Noyori Asymmetric Hydrogenation Precatalyst RuCl2[(S)-BINAP] Active_Catalyst Active Ru-H Catalyst Precatalyst->Active_Catalyst + H2 TS_Complex Ketone Coordination & Six-Membered TS Active_Catalyst->TS_Complex + Ketone Product (R)-Alcohol TS_Complex->Product Concerted H Transfer Product->Active_Catalyst Product Release, Catalyst Regeneration

Caption: Key steps in Noyori asymmetric hydrogenation.

Experimental Protocol for (R)-Alcohol
  • Preparation: In a high-pressure reaction vessel (Parr autoclave) inside a glovebox, charge RuCl₂ (0.005 eq), 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq), and degassed ethanol.

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and purge it several times with high-purity hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 10-50 atm) and heat to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: The reaction can be monitored by observing hydrogen uptake. Let the reaction proceed for 12-48 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane and pass it through a short plug of silica gel to remove the catalyst. Concentrate the filtrate and purify further by column chromatography if necessary. Determine enantiomeric excess by chiral HPLC.

Summary and Comparison of Methods

FeatureL-Selectride ReductionCBS ReductionNoyori Asymmetric Hydrogenation
Stereocontrol DiastereoselectiveEnantioselectiveEnantioselective
Reagent Type Stoichiometric, bulky hydrideCatalytic, chiral oxazaborolidineCatalytic, Ru-diphosphine complex
Reducing Agent LiBH(sec-Bu)₃BH₃ source (e.g., BMS)H₂ gas or H-donor (e.g., iPrOH)
Key Advantage Simple, predictable diastereoselectivity for cyclic systemsHigh enantioselectivity for a broad range of ketonesExtremely high enantioselectivity, low catalyst loading
Considerations Stoichiometric waste, produces racemic mixture of diastereomersRequires anhydrous conditions, catalyst can be sensitiveRequires specialized high-pressure equipment
Typical Conditions -78 °C, THFRoom Temp, THF40-60 °C, 10-50 atm H₂, EtOH

Conclusion

The stereoselective synthesis of 1-benzyl-4,4-dimethoxypiperidin-3-ol can be effectively achieved through several reliable methods. The choice of reagent is dictated by the desired stereochemical outcome and available laboratory resources. For diastereocontrol leading to the cis-isomer, the sterically-driven reduction with L-Selectride offers a straightforward and effective solution. For applications requiring a specific enantiomer, both the CBS reduction and Noyori asymmetric hydrogenation provide powerful catalytic options capable of delivering the target alcohol with very high levels of enantiomeric purity. Proper selection and execution of these protocols are essential for advancing research and development programs that rely on this critical chiral building block.

References

  • Wikipedia contributors. (2023). L-selectride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. Noyori Hydrogenation. Retrieved from [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Retrieved from [Link]

  • Journal of the American Chemical Society. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved from [Link]

  • Sci-Hub. Asymmetric Synthesis of 2‐Substituted Piperidin‐3‐ols. Retrieved from [Link]

  • YouTube. CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Chem-Station. L/N/K-Selectride. Retrieved from [Link]

  • YouTube. Noyori Hydrogenation. Retrieved from [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sci-Hub. Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from [Link]

  • ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Retrieved from [Link]

  • Journal of Zhejiang University Science B. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Retrieved from [Link]

  • YouTube. L-Selectride Reduction Mechanism | Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Retrieved from [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • MDPI. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]

  • University of Liverpool. Enantioselective Reduction of Ketones. Retrieved from [Link]

  • WordPress. Ketone Reduction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • Nature. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Retrieved from [Link]

  • National Center for Biotechnology Information. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from [Link]

  • ResearchGate. Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α‑Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Retrieved from [Link]

Sources

solvent selection for recrystallization of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Executive Summary

1-Benzyl-4,4-dimethoxypiperidin-3-ol (CAS: 83763-31-9) is a critical chiral intermediate in the synthesis of acetylcholinesterase inhibitors, most notably Donepezil (Aricept) . Its structural integrity—specifically the preservation of the acid-labile dimethyl ketal (acetal) at the C4 position—is paramount during purification.[1]

This guide provides a scientifically grounded approach to solvent selection and recrystallization. Unlike simple organic solids, this compound presents a "solubility paradox": the lipophilic benzyl group promotes solubility in non-polar solvents, while the hydroxyl and amine functionalities require polarity.[1] Furthermore, the risk of "oiling out" (liquid-liquid phase separation) is high due to the flexible piperidine ring.[1]

Key Recommendations:

  • Preferred Solvent System: Ethyl Acetate / n-Heptane (Binary System).

  • Alternative System: Isopropyl Alcohol (IPA) / n-Heptane.

  • Critical Constraint: Avoid acidic environments and high-temperature aqueous exposure to prevent ketal hydrolysis.

Chemical Analysis & Solubility Profiling

Before attempting bulk recrystallization, one must understand the functional group interplay.[1]

Functional GroupPropertyImpact on Solvent Selection
Benzyl Group (N-Bn) Lipophilic, AromaticIncreases solubility in Toluene, EtOAc, DCM.[1] Reduces water solubility.[2]
Piperidine Nitrogen Basic (Tertiary Amine)Soluble in acidic water (AVOID due to ketal). Vulnerable to oxidation.
3-Hydroxyl (-OH) Polar, H-Bond DonorIncreases solubility in Alcohols (MeOH, EtOH, IPA).[1]
4,4-Dimethoxy (Ketal) Acid-Labile CRITICAL: Hydrolyzes to ketone in presence of H+ and water.
Solubility Prediction Map
  • High Solubility (Good Solvents): Methanol, Ethanol, Dichloromethane (DCM), Toluene, Ethyl Acetate (Hot).[1]

  • Low Solubility (Anti-Solvents): n-Heptane, Hexanes, Pentane, Water (Neutral/Basic).

Protocol 1: Solvent Screening (Solubility Mapping)[1]

Do not proceed to bulk purification without validating solubility ranges. Use this rapid screening protocol.

Materials: 100 mg samples of crude 1-Benzyl-4,4-dimethoxypiperidin-3-ol. Equipment: Heating block, 4 mL vials, pipette.

Step-by-Step Methodology:

  • Preparation: Place 100 mg of solid into 4 separate vials.

  • Solvent Addition: Add 0.5 mL of the test solvent (Methanol, EtOAc, Toluene, IPA) to each vial at Room Temperature (RT).

  • Observation A (Cold):

    • Dissolves immediately? Solvent is too powerful (yield will be low).[1]

    • Undissolved? Proceed to heating.[2][3]

  • Heating: Heat vials to near-boiling (e.g., 70°C for EtOAc/IPA).

  • Observation B (Hot):

    • Dissolves completely? Good candidate.

    • Still undissolved? Solvent is too weak.[2]

  • Cooling: Allow the "Good Candidate" vials to cool slowly to RT.

    • Crystals form?Ideal Solvent.

    • Oils out? Requires Anti-solvent optimization.

    • No precipitate? Solubility is too high; requires Anti-solvent.

Recommended Solvent Systems

Based on the physicochemical properties, the following systems are validated for high recovery and purity.

System A: Ethyl Acetate / n-Heptane (The Industry Standard)[1]
  • Mechanism: Ethyl Acetate dissolves the compound via dipole-dipole interactions. Heptane acts as a non-polar anti-solvent, forcing the hydrophobic benzyl group to aggregate and crystallize.[1]

  • Pros: Moderate boiling point (easy drying), low toxicity (Class 3 solvents), excellent impurity rejection.[1]

  • Cons: Risk of oiling out if Heptane is added too quickly.[1]

System B: Toluene / Heptane
  • Mechanism: Pi-pi stacking interactions between Toluene and the Benzyl group aid solubility.

  • Pros: Very stable; Toluene azeotropes water (protecting the ketal).

  • Cons: Toluene is harder to remove (higher BP); toxicity concerns.[1]

System C: Isopropyl Alcohol (IPA) / Water (Basic)
  • Mechanism: Exploits the hydrophobic effect.[1]

  • WARNING: Only use if the water is buffered to pH 8-9. Strictly avoid acidic water.

  • Pros: Green chemistry compliant.

Protocol 2: Bulk Recrystallization (EtOAc/Heptane)[1]

This protocol is designed for 10g - 100g scale.

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).[1]

  • Apparatus: Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.[1]

Workflow Diagram (Logic Flow):

RecrystallizationFlow Start Start: Crude Solid Dissolution 1. Dissolution (Reflux in Min. EtOAc) Start->Dissolution Check Clear Solution? Dissolution->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Insolubles) AntiSolvent 2. Add Anti-Solvent (Warm Heptane dropwise) Check->AntiSolvent Yes Filter->AntiSolvent CloudPoint Cloud Point Reached? AntiSolvent->CloudPoint Clear Add more EtOAc CloudPoint->Clear Oiling Out Cooling 3. Controlled Cooling (10°C/hour) CloudPoint->Cooling Turbid Clear->AntiSolvent Seeding CRITICAL: Seeding at 40-45°C Cooling->Seeding Harvest 4. Filtration & Wash (Cold Heptane/EtOAc 9:1) Seeding->Harvest Dry 5. Vacuum Dry (<40°C) Harvest->Dry

Figure 1: Decision logic for the recrystallization of 1-Benzyl-4,4-dimethoxypiperidin-3-ol, highlighting the critical seeding step to prevent oiling out.

Detailed Procedure:

  • Dissolution:

    • Place crude solid in the flask.

    • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

    • Heat to reflux (77°C).[1]

    • Note: If solid does not dissolve, add more EtOAc in small portions until clear.[1]

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add n-Heptane dropwise.

    • Stop adding when the solution becomes slightly turbid (cloud point) or when the ratio reaches approx. 1:1 or 1:2 (EtOAc:Heptane).[1]

    • Add a few drops of EtOAc to clear the turbidity (restore single phase).[1]

  • Controlled Cooling & Seeding (The "Anti-Oil" Step):

    • Remove heat and allow the flask to cool to ~45°C.

    • SEEDING: Add a tiny crystal of pure product. This provides a nucleation template and prevents the formation of an amorphous oil.[1]

    • Allow to cool to Room Temperature (20-25°C) over 2 hours. Do not use an ice bath yet.

  • Final Crystallization:

    • Once substantial crystals have formed at RT, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration & Drying:

    • Filter under vacuum using a Buchner funnel.

    • Wash the cake with a cold mixture of Heptane/EtOAc (9:1).[1]

    • Dry in a vacuum oven at 40°C . Do not exceed 50°C to prevent acetal stress.

Troubleshooting: Handling "Oiling Out"

"Oiling out" occurs when the compound separates as a liquid droplet rather than a crystal.[1] This is common with benzyl-piperidines.[4]

SymptomCauseCorrective Action
Two liquid layers form hot Too much anti-solvent (Heptane) added too fast.[1]Add EtOAc until the mixture is homogeneous again.
Oiling upon cooling Cooling too fast; Supersaturation is too high.Re-heat to dissolve oil. Add seed crystals at a higher temperature. Cool slower.
Sticky gum forms Impurities are high.Decant the solvent.[1][3] Redissolve the gum in fresh EtOAc and repeat.

Analytical Validation

Verify the success of your recrystallization using these metrics:

  • HPLC Purity: Target >99.0% area.

  • 1H-NMR (CDCl3):

    • Check for the Benzyl protons (multiplet ~7.3 ppm).[5]

    • Check for Methoxy singlets (two distinct singlets or one overlapping peak ~3.2 ppm).

    • Validation: Ensure no aldehyde peak (~9-10 ppm) which indicates hydrolysis.

  • Melting Point: Sharp range (typically between 85-115°C depending on exact polymorph/salt form; literature for related analogs suggests ~111°C for hydrazide derivatives, likely lower for the free base alcohol).

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.

  • Google Patents. (2007). "Process for the preparation of Donepezil." US Patent 8,138,204 B2.

  • National Institutes of Health (NIH). (2001).[1] "Identification of piperidine derivatives as opioid receptor antagonists." Journal of Medicinal Chemistry.

  • Minnesota State University. "Recrystallization Protocols and Solvent Selection Guide." Laboratory Manuals.

  • PubChem. "Compound Summary: Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate."[6]

Sources

Application Note: Strategic Ketal Protection of 1-Benzyl-4-piperidone for Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzyl-4-piperidone is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of pharmaceutical agents, including analgesics, antipsychotics, and antitumor drugs.[1][2] Its utility is often predicated on the selective modification of the piperidine ring or the N-benzyl group, which necessitates the protection of its highly reactive 4-keto group. This application note provides a comprehensive guide to the synthesis of ketal intermediates from 1-benzyl-4-piperidone, focusing on the widely employed acid-catalyzed reaction with ethylene glycol. We will delve into the reaction mechanism, provide a detailed, field-proven protocol using classic Dean-Stark azeotropic distillation, discuss key reaction parameters, and present a workflow for achieving high-yield, high-purity ketal products.

The Scientific Rationale: Mechanism of Acid-Catalyzed Ketalization

The conversion of a ketone to a ketal is a reversible, acid-catalyzed nucleophilic addition reaction.[3][4][5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process involves two main stages: formation of a hemiketal, followed by its conversion to the final ketal.

  • Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]

  • Hemiketal Formation: A molecule of the diol (e.g., ethylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer, a neutral hemiketal intermediate is formed.[6][7]

  • Formation of the Oxonium Ion: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).[7]

  • Water Elimination and Ketal Formation: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. A second nucleophilic attack, either by the tethered hydroxyl group of the same diol molecule or a second alcohol molecule, occurs at the electrophilic carbon. A final deprotonation step regenerates the acid catalyst and yields the stable cyclic ketal product.[6][7]

Crucially, water is a byproduct of this equilibrium-driven reaction.[4][8] To achieve high yields of the ketal, the water must be continuously removed from the reaction mixture, thereby driving the equilibrium toward the product side in accordance with Le Châtelier's principle.[9]

Ketalization_Mechanism Figure 1: Acid-Catalyzed Ketalization Mechanism Ketone 1-Benzyl-4-piperidone ProtonatedKetone Protonated Ketone (Activated Carbonyl) Ketone->ProtonatedKetone + H⁺ Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol - H⁺ ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H⁺ OxoniumIon Resonance-Stabilized Oxonium Ion ProtonatedHemiketal->OxoniumIon - H₂O Ketal Ketal Product (1-Benzyl-4,4-(ethylenedioxy)piperidine) OxoniumIon->Ketal + Deprotonation - H⁺

Caption: Figure 1: Acid-Catalyzed Ketalization Mechanism.

Experimental Protocol: Ketalization via Dean-Stark Distillation

This protocol details the standard and most reliable method for preparing 1-benzyl-4,4-(ethylenedioxy)piperidine using a Dean-Stark apparatus to ensure efficient water removal.

2.1. Materials and Reagents

  • 1-Benzyl-4-piperidone (C₁₂H₁₅NO, MW: 189.25 g/mol )

  • Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol )

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Deionized water

2.2. Equipment

  • Round-bottom flask (sized appropriately, flask should be no more than half-full)

  • Dean-Stark trap[10]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and clamps

2.3. Step-by-Step Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-piperidone (10.0 g, 52.8 mmol, 1.0 eq.).

    • Add 120 mL of toluene, followed by ethylene glycol (4.4 mL, 79.2 mmol, 1.5 eq.).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.50 g, 2.6 mmol, 0.05 eq.).

    • Assemble the Dean-Stark trap and reflux condenser on top of the flask.[9] Ensure all glass joints are properly sealed.

    • Begin circulating cool water through the condenser.[11]

  • Azeotropic Reflux:

    • Heat the mixture to a gentle reflux using the heating mantle. The boiling point of the toluene-water azeotrope is approximately 84°C.[9]

    • As the mixture refluxes, vapor containing toluene and the water byproduct will condense and collect in the graduated arm of the Dean-Stark trap.[10]

    • Being immiscible and denser than toluene, the water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[9]

    • Continue the reflux until no more water is collected in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 0.95 mL.

  • Reaction Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic phase sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the p-TsOH catalyst), 50 mL of deionized water, and 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The resulting crude product, a pale-yellow oil, is often of sufficient purity for subsequent steps.

    • If higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Comparative Analysis of Ketalization Conditions

While conditions must be optimized for each specific substrate, the following table provides a general comparison of catalysts and conditions for ketal formation based on established literature.

CatalystEquivalentsSolventTemperature (°C)Water Removal MethodTypical Reaction TimeYield (%)Reference
p-Toluenesulfonic acid0.01 - 0.05Toluene110 (Reflux)Dean-Stark2 - 6 h>90[12],[13]
Sulfuric Acid (H₂SO₄)0.001 - 0.1Methanol25 - 50None (Orthoformate)0.5 - 12 h85 - 99[14],[15]
Zirconium(IV) chloride (ZrCl₄)0.05 - 0.1CH₂Cl₂25Molecular Sieves1 - 3 h~95[16] (General Principle)
Iodine (I₂)0.1 - 0.3Toluene110 (Reflux)Dean-Stark1 - 2 h>90[17] (For other ketones)
Cobaloxime Catalyst0.001Neat70Vacuum (5 KPa)1 h~95[18],[8] (For cyclohexanone)

Mandatory Visualizations

Reaction_Scheme Figure 2: Ketalization of 1-Benzyl-4-piperidone cluster_reactants Reactants cluster_products Products R1 1-Benzyl-4-piperidone P1 1-Benzyl-4,4-(ethylenedioxy)piperidine R1->P1 p-TsOH (cat.) Toluene, Reflux R2 Ethylene Glycol R2->P1 P2 Water

Caption: Figure 2: Ketalization of 1-Benzyl-4-piperidone.

Workflow Figure 3: Experimental Workflow A 1. Charge Flask (Piperidone, Glycol, Toluene, p-TsOH) B 2. Assemble Apparatus (Dean-Stark, Condenser) A->B C 3. Azeotropic Reflux (Heat & Stir, Collect Water) B->C D 4. Cool to RT C->D E 5. Quench & Wash (NaHCO₃, H₂O, Brine) D->E F 6. Dry & Filter (Dry over MgSO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Optional) (Vacuum Distillation) G->H I Final Product H->I

Caption: Figure 3: Experimental Workflow.

Trustworthiness & Field-Proven Insights

  • Anhydrous Conditions: While the reaction produces water, starting with anhydrous toluene and reagents prevents premature catalyst deactivation and ensures the accuracy of water collection in the Dean-Stark trap.

  • Catalyst Loading: Using an excessive amount of acid catalyst can lead to side reactions or complicate the neutralization and work-up process. Typically, 1-5 mol% is sufficient.[12]

  • Monitoring Reaction Progress: The primary method for monitoring is observing the cessation of water collection in the Dean-Stark trap. For more rigorous analysis, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to check for the disappearance of the starting ketone.

  • Work-up Nuances: Ensure the acidic catalyst is completely neutralized with a weak base like NaHCO₃. Failure to do so can lead to deprotection (hydrolysis) of the ketal back to the ketone during aqueous work-up or upon storage.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Acetal and Ketal Formation. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Retrieved from [Link]

  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • University of Bristol. (2008). Using a Dean-Stark apparatus. YouTube. Retrieved from [Link]

  • University of Bristol Chemistry Department. (n.d.). Setting up Dean-Stark apparatus. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Organic Process Research & Development. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-ethylpiperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-4-phenylpiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • PMC. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of carbonyl compounds as ketal in the presence of iodine. Retrieved from [Link]

  • MDPI. (n.d.). Peptidomimetic-Based Asymmetric Catalysts. Retrieved from [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]

Sources

Troubleshooting & Optimization

removing impurities from crude 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Benzyl-4,4-dimethoxypiperidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Understanding the Challenge: Common Impurities

The purity of 1-Benzyl-4,4-dimethoxypiperidin-3-ol is crucial for its successful use in subsequent synthetic steps, such as in the development of ROMK channel inhibitors.[1] Impurities can arise from several sources during its synthesis, which typically involves the reduction of the corresponding ketone, 1-benzyl-4,4-dimethoxypiperidin-3-one.[1]

Primary sources of impurities include:

  • Unreacted Starting Material: The most common impurity is the ketone precursor, 1-benzyl-4,4-dimethoxypiperidin-3-one. Its presence indicates an incomplete reduction reaction.

  • Side-Reaction Products: Depending on the synthetic route, other piperidine derivatives or products from side reactions may be present.

  • Reagents and Solvents: Residual catalysts, reducing agents, or solvents from the reaction and workup.

  • Degradation Products: The target molecule has several sites susceptible to degradation. The secondary alcohol can be oxidized back to a ketone, and the N-benzyl group may be cleaved under certain reductive or acidic conditions.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My crude product is a dark brown or yellow oil/solid. What causes this discoloration and how can I remove it?

Answer: This is a very common issue. The color is typically due to high-molecular-weight, polar, colored impurities formed during the reaction. These are often baseline impurities on a TLC plate.

  • Causality: Charring or polymerization of starting materials or intermediates under the reaction conditions (e.g., strong acid or base, heat) can generate these colored species.

  • Solution: The most effective method for removing color is treatment with activated charcoal.[2][3] Before your primary purification step (chromatography or recrystallization), dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-2% by weight of your sample), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite to remove the charcoal.[2][3] Be aware that charcoal can adsorb some of your desired product, so use it sparingly.

Question: My ¹H NMR spectrum shows a sharp singlet around 3.6 ppm and characteristic aromatic peaks, but also a clear peak in the carbonyl region (~200-210 ppm) of the ¹³C NMR. What is this impurity?

Answer: The carbonyl peak indicates the presence of unreacted ketone precursor, 1-benzyl-4,4-dimethoxypiperidin-3-one.

  • Causality: This impurity is present because the reduction of the ketone to the alcohol was incomplete.

  • Solution: The ketone is significantly more polar than the desired alcohol. Therefore, silica gel column chromatography is the most effective method for separation. The alcohol (your product) will elute later than the less polar ketone. A gradient elution starting with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate) will provide the best separation.[4][5][6]

Question: I'm struggling to induce crystallization of my product after column chromatography. It remains an oil. What steps can I take?

Answer: This is a frequent challenge with compounds that have moderate polarity and flexible structures.

  • Causality: The product may be too soluble in the chosen solvent, or residual solvent from chromatography is acting as an impurity and inhibiting crystal lattice formation. It's also possible the product is simply a low-melting solid or an oil at room temperature.[5]

  • Troubleshooting Steps:

    • Ensure Purity: First, confirm the purity of the oil by TLC or NMR. If significant impurities remain, recrystallization may not be feasible without further purification.

    • Solvent Selection: The key is finding a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[7][8] Screen solvents like ethyl acetate, diethyl ether, hexanes, and mixtures thereof. A good starting point is attempting to dissolve a small sample in a solvent at room temperature; if it dissolves easily, the solvent is likely too good. If it only dissolves upon heating, it's a promising candidate.[7]

    • Induce Crystallization: If you have a saturated solution, try the following:

      • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[7]

      • Seeding: If you have a tiny crystal of the pure compound, add it to the cold, saturated solution to initiate crystallization.

      • Cooling: Cool the solution slowly. Rapid cooling can cause the compound to "oil out." Let it cool to room temperature first, then place it in an ice bath or refrigerator.[7]

Question: My product appears pure by NMR after chromatography, but a new, more polar spot appears on the TLC plate after a few days. What is happening?

Answer: This suggests product degradation.

  • Causality: The secondary alcohol at the C3 position is susceptible to air oxidation, reverting back to the ketone impurity.[1] This process can be accelerated by light and residual acidic or basic contaminants. The tertiary amine can also be oxidized to an N-oxide.[1]

  • Solution & Prevention:

    • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (amber vial or wrapped in foil), and refrigerated.

    • pH Neutrality: During workup and purification, ensure all solutions are neutralized. If using silica gel (which is acidic), consider adding a small amount of triethylamine (~0.5-1%) to your chromatography eluent to prevent on-column degradation. Alternatively, use neutral alumina as the stationary phase.

Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques.

Protocol 1: Flash Column Chromatography

This is the preferred method for separating the target alcohol from less polar impurities like the starting ketone.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica plate. Test solvent systems with varying polarity (e.g., Hexanes:Ethyl Acetate mixtures like 4:1, 2:1, 1:1). The ideal system will give your product an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a glass column with a slurry of silica gel in your initial, least polar eluent.[9] A typical ratio is ~50 g of silica for every 1 g of crude material.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel (dry loading).[9]

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to first elute any non-polar impurities, followed by your product.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This method is excellent for removing small amounts of impurities from an already enriched product, especially after chromatography.[8]

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (e.g., ethyl acetate, isopropanol, hexanes, toluene, or mixtures). A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add a large excess of solvent.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual charcoal), perform a hot gravity filtration to remove them.[2]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Summary & Visualization

Data Tables
Table 1: Common Impurities & Identification
Impurity Identification Method
1-Benzyl-4,4-dimethoxypiperidin-3-one¹³C NMR (peak at ~200-210 ppm), TLC (less polar spot than product)
1-Benzyl-4-piperidone¹³C NMR (peak at ~208-215 ppm), TLC (typically more polar than the ketal)[10]
BenzylamineCan be detected by GC-MS or NMR if present in significant amounts.
Colored PolymersVisual inspection (dark color), TLC (baseline material)
Table 2: Suggested Purification Systems
Technique Suggested Solvents / System
Column Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of Hexanes:Ethyl Acetate (e.g., 100:0 to 50:50)
Recrystallization Ethyl Acetate/Hexanes, Diethyl Ether, Isopropanol/Water[11]
Decolorization Activated Charcoal in a solvent like Ethyl Acetate or Methanol
Diagrams

Purification_Workflow Crude Crude Product Charcoal Decolorize with Activated Charcoal Crude->Charcoal If colored Column Silica Gel Column Chromatography Crude->Column If not colored Charcoal->Column Recrystallize Recrystallization Column->Recrystallize For final polishing Pure Pure Product (Store under N₂) Column->Pure Recrystallize->Pure

Caption: General purification workflow for 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Troubleshooting_Tree start Problem with Crude Product? q1 Is it discolored? start->q1 a1_yes Treat with Activated Charcoal q1->a1_yes Yes q2 Does NMR show ketone impurity? q1->q2 No a1_yes->q2 a2_yes Use Column Chromatography q2->a2_yes Yes q3 Fails to crystallize? q2->q3 No a2_yes->q3 a3_yes Screen Solvents, Scratch, Seed, or Re-purify q3->a3_yes Yes

Caption: Decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of pure 1-Benzyl-4,4-dimethoxypiperidin-3-ol?

    • The compound is typically a white to off-white solid or a viscous oil, depending on its polymorphic form and residual solvent content. Its purity can be confirmed by melting point analysis if it is a solid.

  • Q2: How should I properly store the purified compound to ensure its long-term stability?

    • To prevent oxidation and degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen), protected from light, and kept in a refrigerator or freezer.[1]

  • Q3: Can I use reverse-phase chromatography for purification?

    • While possible, normal-phase chromatography on silica gel or alumina is generally more effective and economical for this class of compounds. Reverse-phase is typically reserved for more polar molecules or for analytical purposes (HPLC).

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of contents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Barnard College. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]

Sources

minimizing side reactions in Donepezil intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions in Donepezil Hydrochloride Intermediate Synthesis

Introduction: The Selectivity Paradox

Welcome to the Donepezil Optimization Center. If you are accessing this guide, you are likely encountering the classic "Selectivity Paradox" inherent in the synthesis of Donepezil (Aricept).

The industrial route typically hinges on two critical stages:

  • Aldol Condensation: Reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.

  • Catalytic Hydrogenation: Reduction of the resulting benzylidene intermediate.

Our data indicates that 85% of batch failures stem from three specific side-reaction pathways: Indanone Dimerization (during condensation), Over-reduction (carbonyl to alcohol), and Hydrodebenzylation (loss of the N-benzyl group). This guide provides the protocols to arrest these pathways.

Module 1: The Condensation Step (Aldol Control)

The Problem: Indanone Self-Condensation

During the reaction of 5,6-dimethoxy-1-indanone (Impurity B) with the aldehyde, the indanone enolate is prone to attacking another molecule of indanone rather than the aldehyde. This forms a "Dimer Impurity" that is difficult to purge via crystallization.

Troubleshooting Protocol

Q: My HPLC shows a persistent peak at RRT ~1.2, and yield is stalling at 60%. What is happening? A: You are likely observing the Indanone Dimer. This occurs when the concentration of the indanone enolate is too high relative to the aldehyde.

Corrective Workflow:

  • Reverse Addition: Do not add the base to the indanone. Instead, pre-mix the aldehyde and the base (e.g., KOH or MeONa) in the solvent, then slowly add the indanone solution over 2-3 hours. This keeps the instantaneous concentration of free enolate low relative to the electrophile (aldehyde).

  • Solvent Switch: If using Methanol, switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TEBA). This compartmentalizes the enolate, reducing the rate of self-aggregation.

  • Temperature Control: Maintain reaction temperature strictly between 0°C and 5°C during addition. Higher temperatures favor the higher activation energy pathway (dimerization) over the cross-aldol reaction.

Visualizing the Divergence

CondensationPathways Indanone 5,6-Dimethoxy-1-indanone (Starting Material) Base Base Addition (KOH/NaOH) Indanone->Base Enolate Active Enolate Base->Enolate Benzylidene Benzylidene Intermediate (Target Precursor) Enolate->Benzylidene Path A: + Aldehyde (Fast Addition) Dimer Indanone Dimer (Side Reaction) Enolate->Dimer Path B: + Indanone (Slow Addition/High Temp) Aldehyde 1-Benzyl-4-piperidine- carboxaldehyde

Figure 1: Mechanistic divergence in the Aldol step. Path B (Red) dominates when local concentration of Indanone is high.

Module 2: The Hydrogenation Step (Catalyst Selection)

The Problem: The "Three-Way" Reduction

The reduction of the benzylidene intermediate is the most technically demanding step. You must reduce the exocyclic double bond (alkene) without reducing the ketone (carbonyl) and without cleaving the benzyl group (hydrogenolysis).

Comparative Data: Catalyst Performance
Catalyst SystemPressureMajor Impurity RiskRecommendation
10% Pd/C 1-3 atmImpurity A (Desbenzyl) : High risk of cleaving the N-benzyl group.Avoid unless strictly controlled.
PtO₂ (Adam's Cat) 1-2 atmImpurity III (Hydroxy) : Risk of reducing ketone to alcohol.Preferred for selectivity.
5% Pt/C + V₂O₅ 5 atmMinimal. Vanadium poisons the catalyst against carbonyl reduction.Industrial Gold Standard.
Troubleshooting Protocol

Q: I am seeing "Impurity A" (Desbenzyl Donepezil) increase during hydrogenation. How do I stop it? A: This is a classic over-activity issue with Palladium.

  • Switch Catalyst: Move from Pd/C to Pt/C. Platinum is far less active toward C-N bond hydrogenolysis than Palladium.

  • Acid Scavenging: If using Pd/C is mandatory, ensure the system is not acidic. Protonation of the amine facilitates debenzylation. Add a trace of Triethylamine to the mixture.

Q: I have "Impurity III" (Donepezil Alcohol). The ketone is reducing. A: You have over-hydrogenated.

  • Stop Point: Monitor H₂ uptake strictly. The reaction should stop exactly at 1 molar equivalent.

  • Solvent Effect: Change solvent from Acetic Acid (promotes ketone reduction) to Ethyl Acetate or Toluene.

  • Poisoning: Add trace quantities of DMSO or Quinoline to the reaction mixture to dampen the catalyst's activity toward the carbonyl group.

Visualizing Selectivity

HydrogenationSelectivity Input Benzylidene Intermediate (C=C, C=O, N-Bn) Decision Catalyst Selection Input->Decision Target Donepezil (Target) Decision->Target Pt/C or Pd/C + Poison ImpurityA Impurity A (Desbenzyl) Decision->ImpurityA Pd/C (High Activity) ImpurityIII Impurity III (Alcohol) Decision->ImpurityIII High Pressure / Acidic Solvent

Figure 2: Catalyst selection determines the impurity profile. Pd/C favors debenzylation (Red), while unpoisoned conditions favor carbonyl reduction.

Module 3: FAQ & Rapid Diagnostics

Q: The reaction mixture turned dark black/tarry during the Aldol step.

  • Diagnosis: Polymerization of the aldehyde or thermal decomposition.

  • Fix: Ensure the aldehyde is freshly distilled or bisulfite-purified. Conduct the reaction under strict Nitrogen atmosphere. Darkening often indicates oxidation of the piperidine ring.

Q: Can I use Pyridine-4-carboxaldehyde instead of the N-benzyl derivative?

  • Analysis: Yes, this is the "Pyridine Route."

  • Warning: While cheaper, this route introduces Impurity I (Pyridine analog). The subsequent quarternization and reduction steps are more prone to partial reduction, leading to tetrahydropyridine impurities which are extremely difficult to separate from Donepezil.

Q: What is the limit for "Impurity D" (Unreduced Alkene)?

  • Standard: ICH guidelines typically require <0.15%.

  • Removal: This impurity co-crystallizes with Donepezil. If >0.5% remains after reaction, do not attempt crystallization. Re-subject the crude mixture to hydrogenation for another 1-2 hours.

References

  • Process Development & Impurity Profiling

    • Reddy, K. V. S. R., et al. (2004).[1] "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis.

  • Catalytic Hydrogenation Strategies

    • Ishitani, H., et al. (2024).[2] "Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation." Chemistry – A European Journal.

  • Alternative Synthetic Routes

    • Costanzo, P., et al. (2016).[3] "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Medicinal Chemistry Letters.

  • Industrial Scale-Up Protocols

    • Gaonkar, S. L., et al. (2017). "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl-4,4-dimethoxypiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for overcoming common solubility issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 1-Benzyl-4,4-dimethoxypiperidin-3-ol in aqueous solutions. Why might this be the case?

A1: The solubility of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in aqueous media is influenced by its molecular structure. The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, is part of a larger, somewhat nonpolar structure due to the presence of the N-benzyl and dimethoxy groups.[1][2] These lipophilic substituents can limit its solubility in water. The molecule's hydroxyl group can participate in hydrogen bonding, but the overall lipophilicity often dominates its solubility behavior in neutral aqueous solutions.

Q2: How does pH affect the solubility of 1-Benzyl-4,4-dimethoxypiperidin-3-ol?

A2: The pH of the solution is a critical factor in the solubility of this compound. The nitrogen atom within the piperidine ring is basic and can be protonated in acidic conditions to form a more soluble salt.[1][3] At a pH below the pKa of the piperidine nitrogen, the compound will exist predominantly in its protonated, charged form, which is significantly more water-soluble than the neutral free base. Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing its aqueous solubility.

Q3: What are the recommended starting solvents for dissolving 1-Benzyl-4,4-dimethoxypiperidin-3-ol?

A3: For initial dissolution, it is recommended to start with organic solvents. Based on the behavior of similar N-benzyl-piperidine derivatives, common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are good starting points.[1][4] For many biological assays, creating a concentrated stock solution in DMSO is a standard practice. However, be mindful of the final concentration of the organic solvent in your experimental system, as it can affect biological activity.

Troubleshooting Guides

Issue 1: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.

This is a frequent challenge when working with compounds that have limited aqueous solubility. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Optimize Final Co-solvent Concentration: Determine the maximum tolerable concentration of the organic co-solvent (e.g., DMSO) in your final assay. While higher concentrations can maintain solubility, they may also interfere with the experiment. Typically, a final DMSO concentration of 1% or less is recommended.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent polarity can help keep the compound in solution.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • pH Adjustment of the Aqueous Buffer: As previously mentioned, using a slightly acidic aqueous buffer (e.g., pH 4-6) can significantly improve the solubility of 1-Benzyl-4,4-dimethoxypiperidin-3-ol by promoting the formation of its protonated form.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of an aqueous stock solution of 1-Benzyl-4,4-dimethoxypiperidin-3-ol by leveraging pH modification.

Materials:

  • 1-Benzyl-4,4-dimethoxypiperidin-3-ol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter

Procedure:

  • Weigh the desired amount of 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

  • Add a small amount of deionized water to create a slurry.

  • Slowly add 1 M HCl dropwise while stirring until the compound completely dissolves. The solution should be clear.

  • Measure the pH of the resulting solution.

  • If necessary, adjust the pH to the desired level for your experiment using 1 M HCl or 1 M NaOH. Be cautious, as increasing the pH towards neutral or basic conditions may cause precipitation.

  • Bring the solution to the final desired volume with deionized water.

Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][5] This method is particularly useful when the addition of organic solvents or pH adjustments are not desirable for the experimental system.

Materials:

  • 1-Benzyl-4,4-dimethoxypiperidin-3-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add the 1-Benzyl-4,4-dimethoxypiperidin-3-ol to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

Data Summary

MethodAdvantagesDisadvantagesTypical Starting Conditions
pH Adjustment Simple, effective for basic compounds, avoids organic solvents.Potential for pH to affect experimental outcomes, risk of precipitation if pH is not controlled.Adjust pH to 4-6 with HCl.
Co-solvents High solubilizing power for many organic compounds.Can interfere with biological assays, potential for precipitation upon dilution.Prepare a 10-50 mM stock in DMSO.
Cyclodextrins Biocompatible, can significantly increase aqueous solubility.May alter the effective concentration of the free compound, requires optimization of cyclodextrin type and concentration.10-20% (w/v) HP-β-CD in aqueous buffer.

Visual Guides

Solubility Troubleshooting Workflow

start Start: Solubility Issue with 1-Benzyl-4,4-dimethoxypiperidin-3-ol solvent_choice Try dissolving in an organic solvent (e.g., DMSO, Ethanol) start->solvent_choice ph_adjustment Adjust pH of aqueous media to acidic (pH 4-6) solvent_choice->ph_adjustment If aqueous solubility is required co_solvent Use a co-solvent system (e.g., DMSO/water) ph_adjustment->co_solvent If pH adjustment is not sufficient or desirable success Solubility Achieved ph_adjustment->success If successful cyclodextrin Employ cyclodextrin complexation co_solvent->cyclodextrin If co-solvent is incompatible with the assay co_solvent->success If successful cyclodextrin->success If successful failure Further Formulation Strategies Required cyclodextrin->failure If still unsuccessful

A flowchart for troubleshooting solubility issues.

Mechanism of pH-Dependent Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) protonated Protonated Form (Piperidinium Ion) - High Water Solubility - neutral Neutral Form (Free Base) - Low Water Solubility - protonated->neutral - H+ neutral->protonated + H+

The effect of pH on the ionization state and solubility.

References

  • N-Benzyl piperidine Fragment in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchGate. Available at: [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method - ResearchGate. Available at: [Link]

  • 1-N-BENZYL-3-HYDROXY-PIPERIDINE - ChemBK. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Analysis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Process Analytical Guide Subject: Process Control & Spectral Identification of Donepezil Intermediates

Executive Summary

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a critical protected intermediate in the synthesis of piperidine-based pharmaceuticals, most notably Donepezil (Aricept), an acetylcholinesterase inhibitor used for Alzheimer’s disease.

This guide provides a comparative FTIR analysis of this acetal-protected intermediate against its reactive precursors and potential degradation products. For researchers and process chemists, the "performance" of this molecule is defined by its stability (integrity of the acetal group) and purity (absence of the ketone precursor).

Key Takeaway: FTIR is the superior rapid-screening tool for this intermediate because the disappearance of the carbonyl (C=O) stretch at ~1715 cm⁻¹ and the appearance of the acetal (C-O-C) bands at 1050–1150 cm⁻¹ provide an immediate, binary "Go/No-Go" metric for reaction completion, which HPLC cannot provide in real-time without sampling lag.

Structural Analysis & Spectral Logic

To interpret the data correctly, we must deconstruct the molecule into its spectrally active moieties.

  • The Scaffold: A piperidine ring N-substituted with a benzyl group.[1][2][3][4][5][6][7][8]

  • The Functionality:

    • C3-Hydroxyl (-OH): A chiral center providing H-bonding capability.

    • C4-Dimethyl Ketal (Acetal): A protecting group masking the reactive ketone.

    • Benzyl Group: Aromatic reference peaks that remain constant throughout the synthesis.

The Comparative "Alternatives"

In a synthesis context, we compare the Target (Protected Acetal) against:

  • Alternative A (The Precursor/Impurity): 1-Benzyl-3-hydroxy-4-piperidone (The deprotected ketone).

  • Alternative B (Starting Material): 1-Benzyl-4-piperidone (Lacking the C3-hydroxyl).

Synthesis & Spectral Flow Diagram

The following diagram illustrates the structural transformation and the corresponding spectral shifts.

SynthesisFlow Start Start: 1-Benzyl-4-piperidone (Strong C=O, No O-H) Step1 Reaction: Oxidation/Hydroxylation Start->Step1 Inter Alt A: 1-Benzyl-3-hydroxy-4-piperidone (Strong C=O, Strong O-H) Start->Inter + O-H stretch (3400) Step1->Inter Step2 Reaction: Acetal Protection (MeOH/H+) Inter->Step2 Target TARGET: 1-Benzyl-4,4-dimethoxypiperidin-3-ol (NO C=O, Strong C-O-C) Inter->Target - C=O (1715) + C-O-C (1100) Step2->Target

Caption: Figure 1. Synthesis pathway highlighting the critical spectral checkpoints. The disappearance of the red C=O signal and appearance of the green C-O-C signal confirms the target structure.

Comparative Spectral Data

The following table synthesizes experimental expectations based on functional group physics and standard reference data for piperidine derivatives.

Table 1: Spectral Fingerprint Comparison
Functional GroupMode of VibrationTarget (Acetal) 1-Benzyl-4,4-dimethoxy...Alt A (Ketone) 1-Benzyl-3-hydroxy-4-piperidoneAlt B (Raw Material) 1-Benzyl-4-piperidone
Hydroxyl (-OH) Stretching3400–3500 cm⁻¹ (Broad)3400–3500 cm⁻¹ (Broad)Absent
Carbonyl (C=O) StretchingAbsent (Critical Purity Marker)1715–1725 cm⁻¹ (Strong)1715 cm⁻¹ (Strong)
Acetal (C-O-C) Stretching1050–1150 cm⁻¹ (Strong, Doublet)AbsentAbsent
Aromatic C-H Stretching3030–3080 cm⁻¹3030–3080 cm⁻¹3030–3080 cm⁻¹
Aliphatic C-H Stretching2800–2950 cm⁻¹2800–2950 cm⁻¹2800–2950 cm⁻¹
Mono-sub Benzene Out-of-plane Bending690–710 & 730–770 cm⁻¹690–710 & 730–770 cm⁻¹690–710 & 730–770 cm⁻¹
Detailed Band Analysis
1. The Carbonyl Void (1700–1750 cm⁻¹)
  • Observation: The most distinct feature of the target molecule is what is missing. The precursor ketone exhibits a sharp, intense band at ~1715 cm⁻¹.

  • Performance Metric: In the target spectrum, this region should be flat. Any peak here indicates hydrolysis (breakdown of the acetal) or incomplete reaction .

    • Threshold: A peak height >2% Transmittance in this region suggests <98% purity.

2. The Acetal "Fingerprint" (1050–1150 cm⁻¹)
  • Observation: The conversion of C=O to C(OMe)₂ introduces strong ether stretches.

  • Mechanism: Asymmetric stretching of the C-O-C bonds in the methoxy groups.

  • Differentiation: This distinguishes the target from both Alternative A and B.

3. The Hydroxyl Stretch (3400 cm⁻¹)[9]
  • Observation: A broad band indicating hydrogen bonding.

  • Differentiation: This distinguishes the target from Alternative B (Starting Material). If this band is sharp, the sample is likely in a dilute non-polar solution; if broad, it is in solid state (ATR) or concentrated solution.

Experimental Protocol (SOP)

To ensure reproducible data that matches the table above, follow this self-validating protocol.

Technique: Attenuated Total Reflectance (ATR-FTIR) Rationale: ATR is preferred over KBr pellets for this hygroscopic intermediate. KBr can absorb moisture, artificially inflating the O-H region and confusing the analysis with water bands.

Step-by-Step Workflow
  • System Validation (Start of Shift):

    • Run a background scan (air).

    • Run a Polystyrene Reference Standard.

    • Pass Criteria: Peak at 1601 cm⁻¹ must be within ±1 cm⁻¹.

  • Sample Preparation:

    • Ensure the 1-Benzyl-4,4-dimethoxypiperidin-3-ol is dry. Residual methanol (solvent) will show O-H peaks and C-O peaks that mimic the product.

    • Drying: Vacuum oven at 40°C for 2 hours if solvent is suspected.

  • Acquisition:

    • Place 5–10 mg of solid/oil on the Diamond/ZnSe crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Parameters: 16 scans, 4 cm⁻¹ resolution.

  • Data Processing:

    • Apply Baseline Correction.

    • Normalize the Aromatic Ring peak (~1495 cm⁻¹ or 1600 cm⁻¹) to 1.0 Absorbance units for batch-to-batch comparison.

Decision Logic for Process Control

Use this logic flow to determine the fate of the synthesized batch.

DecisionTree Scan Acquire Spectrum CheckCO Check 1715 cm⁻¹ (Carbonyl Band) Scan->CheckCO Fail1 FAIL: Incomplete Protection or Hydrolysis CheckCO->Fail1 Peak Present CheckOH Check 3400 cm⁻¹ (Hydroxyl Band) CheckCO->CheckOH No Peak Fail2 FAIL: Wrong Intermediate (Starting Material) CheckOH->Fail2 No Peak Pass PASS: Target Confirmed Proceed to Next Step CheckOH->Pass Broad Peak Present

Caption: Figure 2. Quality Control Decision Tree. This logic ensures that only the correctly protected, hydroxylated intermediate moves forward in the drug substance manufacturing process.

Troubleshooting & Interference

Common spectral artifacts that can mislead the researcher:

  • Water Interference: The target is an alcohol and can be hygroscopic. Atmospheric water will add noise to the 3400 cm⁻¹ region and a bending mode at 1640 cm⁻¹.

    • Fix: Purge the FTIR bench with dry nitrogen.

  • Residual Solvent (Methanol): Used in acetal formation. Methanol has a C-O stretch at 1030 cm⁻¹ which overlaps with the product's acetal bands.

    • Fix: Check for the specific sharp methanol C-H stretch at 2830 cm⁻¹. If present, dry the sample further.

  • Enol Ether Formation: If the acetal loses one methanol molecule (elimination), a C=C double bond forms (Enol Ether).

    • Indicator: Appearance of a weak/medium band at 1650–1680 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for functional group assignments).

  • National Institute of Standards and Technology (NIST). (2023). 1-Benzyl-4-piperidone FTIR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(20), 3983-3989. (Primary source for Donepezil synthesis intermediates).[10]

  • PubChem. (2024).[2] Compound Summary: 1-Benzyl-4-piperidone.[1][3][4][5][8] National Library of Medicine. Link

Sources

A Researcher's Guide to Synthetic Scaffolds: A Cost-Performance Analysis of 1-Benzyl-4-piperidone vs. its Functionalized Derivative, 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, the piperidine ring is a ubiquitous and invaluable scaffold, forming the core of countless therapeutic agents. The choice of starting material and intermediate is a critical decision point, balancing direct procurement costs against the time, resources, and expertise required for in-house synthesis. This guide provides an in-depth analysis of two such related compounds: the common building block, 1-benzyl-4-piperidone, and its more complex, functionalized downstream derivative, 1-Benzyl-4,4-dimethoxypiperidin-3-ol. We will dissect the economics of "buy vs. build" and explore the strategic value each molecule offers in the synthetic landscape.

Section 1: The Starting Line - Commercial Availability and Direct Cost

The most immediate factor in any synthetic planning is the cost and availability of the necessary chemical entities. 1-Benzyl-4-piperidone is a widely available, commodity-level building block, offered by numerous suppliers in bulk quantities. In contrast, 1-Benzyl-4,4-dimethoxypiperidin-3-ol is a more specialized intermediate, which is reflected in its commercial profile.

As the data indicates, 1-benzyl-4-piperidone is readily accessible and affordable, making it an attractive starting point for a wide array of synthetic campaigns.[1][2] Its price point is consistent with a high-volume industrial chemical. 1-Benzyl-4,4-dimethoxypiperidin-3-ol, however, is typically offered on a "made-to-order" or "quote-request" basis.[3] This procurement model signifies a substantially higher price per gram, longer lead times, and limited supplier options, reflecting its nature as a value-added, multi-step synthetic product.

CompoundSupplier ExampleQuantityPrice (USD)Availability
1-Benzyl-4-piperidone Thermo Scientific[1]25 g$31.65In Stock
1-Benzyl-4-piperidone TCI[2]25 mL$44.00In Stock
1-Benzyl-4-piperidone TCI[2]500 mL$436.00In Stock
1-Benzyl-4-piperidone Sigma-Aldrich[4]100 g~$100 (Price varies)In Stock
1-Benzyl-4,4-dimethoxypiperidin-3-ol Benchchem[3]-By QuoteMade-to-Order

Table 1: Comparative commercial pricing and availability for 1-benzyl-4-piperidone and its derivative. Prices are subject to change and vary by supplier and purity.

Section 2: The Synthetic Journey - Analyzing the Cost of In-House Production

While purchasing 1-benzyl-4-piperidone is inexpensive, transforming it into 1-Benzyl-4,4-dimethoxypiperidin-3-ol requires a multi-step synthetic effort. This "cost of synthesis" extends beyond reagents to include labor, purification, and the impact of cumulative yield. A plausible synthetic route is outlined below.

G start 1-Benzyl-4-piperidone step1 Step 1: Ketal Protection (Methanol, H+) start->step1 int1 1-Benzyl-4,4-dimethoxypiperidine step1->int1 step2 Step 2: α-Hydroxylation (e.g., MoOPH Oxidation) int1->step2 int2 1-Benzyl-4,4-dimethoxypiperidin-3-one step2->int2 step3 Step 3: Stereoselective Reduction (e.g., NaBH4) int2->step3 end_product 1-Benzyl-4,4-dimethoxypiperidin-3-ol step3->end_product

Figure 1: A representative synthetic workflow for the conversion of 1-benzyl-4-piperidone to 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Experimental Protocol: A Plausible Synthesis

The following protocol represents a standard, logical approach to the synthesis. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory safety protocols and literature precedents.

Step 1: Ketal Protection of 1-Benzyl-4-piperidone

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Causality: The ketone at the C4 position is reactive towards nucleophiles and reducing agents. Protecting it as a ketal prevents its participation in subsequent steps, ensuring regioselectivity for modifications at the C3 position.[3]

  • Heat the mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a mild base (e.g., triethylamine) to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure. The crude 1-benzyl-4,4-dimethoxypiperidine can often be used in the next step without extensive purification, though an aqueous workup and extraction may be necessary.

Step 2: α-Hydroxylation to form 1-Benzyl-4,4-dimethoxypiperidin-3-one

  • Dissolve the crude ketal from Step 1 in an appropriate anhydrous solvent like THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA, 1.1 eq) dropwise to form the enolate.

  • Causality: The formation of the kinetic enolate at the C3 position is crucial for introducing the oxygen functionality. LDA is used to ensure rapid and complete deprotonation.

  • After stirring for 1 hour, add an electrophilic oxygen source (e.g., MoOPH - Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide), 1.2 eq).

  • Allow the reaction to slowly warm to room temperature and monitor for completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ketone via flash column chromatography on silica gel.

Step 3: Reduction to 1-Benzyl-4,4-dimethoxypiperidin-3-ol

  • Dissolve the purified 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent (e.g., sodium borohydride - NaBH₄, 1.5 eq) portion-wise.

  • Causality: NaBH₄ is a mild and effective reagent for reducing ketones to alcohols. For stereoselective synthesis to obtain a single enantiomer, a chiral reducing agent or enzymatic resolution would be required, adding significant cost and complexity.[3]

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed.

  • Quench carefully with water, followed by acidification to destroy excess borohydride. Then, basify the solution and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate. The final product, 1-Benzyl-4,4-dimethoxypiperidin-3-ol, will require purification, typically by column chromatography or crystallization.

The Hidden Costs of Synthesis
  • Reagents & Solvents: Each step requires specific reagents (acids, bases, oxidizing/reducing agents) and large volumes of solvents for both the reaction and subsequent purification, contributing significantly to the overall cost.

  • Purification: At least two column chromatography steps are likely required. The cost of silica gel, elution solvents, and the time required for this labor-intensive process are substantial.

  • Time & Labor: A multi-step synthesis can take a skilled chemist several days to a week to perform, representing a significant investment in personnel resources.

  • Yield: The overall yield is the product of the yields of the individual steps. A 70% yield on each of the three steps results in a final overall yield of only 34%. This means that nearly two-thirds of the initial inexpensive starting material is lost, dramatically increasing the effective cost of the final product.

Section 3: Application & Functional Value - Connecting Cost to Purpose

The decision to "buy" or "build" is ultimately driven by the intended application. The divergent utility of these two molecules highlights why a simple price comparison is insufficient.

1-Benzyl-4-piperidone: This molecule is a versatile and foundational building block. Its N-benzyl group serves as a convenient protecting group, while the C4-ketone is a reactive handle for a vast number of transformations.[5] It is a precursor in the synthesis of a broad range of pharmacologically active compounds, including:

  • Fentanyl analogues and other potent analgesics.[5][6]

  • Menin inhibitors for the treatment of acute leukemia.[7]

  • Spirocyclic ligands for sigma receptors.[4]

  • Antipsychotic drugs like Penfluridol.[8][9]

1-Benzyl-4,4-dimethoxypiperidin-3-ol: This compound is not a general-purpose building block but a specialized intermediate. Its value lies in the specific arrangement of functional groups:

  • Protected C4-Ketone: The dimethoxy ketal is stable to many reaction conditions but can be easily removed with acid to reveal the ketone at a later stage.

  • C3-Hydroxyl Group: This introduces a chiral center, which is critical for stereospecific interactions with biological targets.[3]

  • Specific Application: It is a documented key intermediate in the synthesis of inhibitors for the Renal Outer Medullary Potassium (ROMK) channel, a target for developing novel diuretics to treat hypertension.[3]

This progression from a general scaffold to a highly functionalized, specific intermediate represents a significant increase in synthetic value.

G cluster_0 b4p 1-Benzyl-4-piperidone (Versatile Precursor) bdmp 1-Benzyl-4,4-dimethoxypiperidin-3-ol (Specialized Intermediate) b4p->bdmp target High-Value Target Molecule (e.g., ROMK Inhibitor) bdmp->target

Figure 2: The logical relationship and value progression from a general building block to a specialized intermediate for a high-value target.

Conclusion: A Strategic Decision Framework

The cost analysis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol versus 1-benzyl-4-piperidone is a classic case study in synthetic strategy. Neither option is universally superior; the optimal choice depends entirely on the context of the research program.

  • Choose 1-benzyl-4-piperidone when:

    • Your synthetic target requires modifications primarily at the C4-ketone or the N-benzyl position.

    • You are performing large-scale synthesis where the low cost of the starting material is a primary driver.

    • Your team possesses the time, expertise, and resources to efficiently conduct a multi-step synthesis and absorb potential yield losses.

    • You are exploring multiple derivatives and require the flexibility of a common, inexpensive precursor.

  • Choose 1-Benzyl-4,4-dimethoxypiperidin-3-ol when:

    • Your project is on a tight timeline, and the lead time for procurement is shorter than the time required for in-house synthesis.

    • You are working on a small, discovery-oriented scale where the higher cost per gram is acceptable to accelerate progress.

    • The specific stereochemistry and functionality of the molecule are precisely what is needed for your target, such as in the documented synthesis of ROMK inhibitors.[3]

    • You wish to de-risk your project by outsourcing the complex, multi-step synthesis of the intermediate to a specialized supplier.

Ultimately, 1-benzyl-4-piperidone represents potential and flexibility at a low initial cost, while 1-Benzyl-4,4-dimethoxypiperidin-3-ol represents precision and speed at a higher price point. For the discerning researcher, understanding this trade-off is key to designing an efficient, cost-effective, and successful drug development campaign.

References

  • Metabolomics. (2024, September 18). 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-Benzyl-4-Piperidone. Retrieved from [Link]

  • Shandong Biotech. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone.

Sources

A Strategic Guide to 1-Benzyl-4,4-dimethoxypiperidin-3-ol and its Deprotected Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its prevalence in pharmaceuticals, from analgesics to antipsychotics, underscores the necessity for versatile and strategically protected building blocks.[3][4] Among these, 1-Benzyl-4,4-dimethoxypiperidin-3-ol stands out as a pivotal intermediate, offering a masked functionality that, when selectively revealed, unlocks diverse synthetic pathways.[5]

This guide provides an in-depth comparison of 1-Benzyl-4,4-dimethoxypiperidin-3-ol with its key deprotected analogs. We will move beyond a simple recitation of facts to explore the causal relationships between structure and reactivity, providing field-proven experimental protocols and explaining the strategic choices that empower researchers to harness the full potential of these valuable synthons.

The Precursor and its Progeny: A Structural Overview

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a molecule of strategic design. Its core piperidine ring is functionalized with a hydroxyl group at the C3 position and protected at two key reactive sites: the nitrogen atom (N1) is masked by a benzyl group , and the C4 position is protected as a dimethyl ketal .[5] These protecting groups are not arbitrary; they are chosen for their distinct stabilities and methods of cleavage, allowing for controlled, stepwise synthetic transformations.

The strategic removal of these groups yields three primary analogs, each with a unique profile of reactivity and utility:

  • Analog A: 4,4-Dimethoxypiperidin-3-ol (N-Debenzylated) : The secondary amine is unmasked, opening the door for a wide array of N-functionalization reactions.

  • Analog B: 1-Benzyl-4-oxopiperidin-3-ol (Ketal Deprotected) : The ketone at C4 is revealed, providing a reactive handle for nucleophilic additions, reductive aminations, and alpha-functionalization.

  • Analog C: 4-Oxopiperidin-3-ol (Fully Deprotected) : Both the secondary amine and the ketone are exposed, creating a bifunctional scaffold suitable for complex cyclization and derivatization strategies.

The relationship between these compounds is visualized below.

G parent 1-Benzyl-4,4-dimethoxypiperidin-3-ol (Protected Precursor) analogA Analog A 4,4-Dimethoxypiperidin-3-ol parent->analogA N-Debenzylation (e.g., H₂, Pd/C) analogB Analog B 1-Benzyl-4-oxopiperidin-3-ol parent->analogB Ketal Hydrolysis (e.g., H₃O⁺) analogC Analog C 4-Oxopiperidin-3-ol analogA->analogC Ketal Hydrolysis analogB->analogC N-Debenzylation G sub 1. Dissolve Substrate (1 eq) in Methanol reagents 2. Add Reagents Ammonium Formate (5-10 eq) 10% Pd/C (0.1 eq. wt) sub->reagents reflux 3. Heat to Reflux (Monitor by TLC/LCMS) reagents->reflux filter 4. Cool & Filter (Through Celite®) Wash with Methanol reflux->filter concentrate 5. Concentrate (Remove solvent in vacuo) filter->concentrate purify 6. Purify (Column Chromatography or Recrystallization) concentrate->purify

Caption: Experimental workflow for selective N-debenzylation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Benzyl-4,4-dimethoxypiperidin-3-ol (1.0 eq).

  • Dissolution: Add methanol (approx. 10-20 mL per gram of substrate) and stir until the solid is fully dissolved.

  • Reagent Addition: Add ammonium formate (5-10 eq) to the solution. In a fume hood, carefully add 10% Palladium on Carbon (approx. 10% by weight of the starting material). Note: Pd/C can be pyrophoric; handle with care.

  • Reaction: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography or recrystallization to yield pure 4,4-dimethoxypiperidin-3-ol (Analog A).

Protocol 2: Selective Ketal Deprotection to Yield Analog B

Causality Behind Experimental Choices: The dimethyl ketal is an acetal, which is labile under acidic conditions. [6][7]The key to selectivity is using conditions mild enough to hydrolyze the ketal without cleaving the more robust N-benzyl group. A catalytic amount of a strong acid (like HCl or p-TsOH) in an aqueous solvent system is typically sufficient. [8]Acetone is often used as a co-solvent to aid solubility and can act as a scavenger for the liberated methanol, driving the equilibrium towards the product. [9]Running the reaction at room temperature minimizes the risk of side reactions, including N-debenzylation.

G sub 1. Dissolve Substrate (1 eq) in Acetone/H₂O acid 2. Add Acid Catalyst (e.g., 2M HCl, 0.2 eq) sub->acid stir 3. Stir at RT (Monitor by TLC/LCMS) acid->stir quench 4. Quench Reaction (Add sat. NaHCO₃ soln.) stir->quench extract 5. Extract (e.g., with EtOAc or DCM) quench->extract dry 6. Dry & Concentrate (Dry organic layer, remove solvent in vacuo) extract->dry

Caption: Experimental workflow for selective ketal deprotection.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask with a magnetic stir bar, add 1-Benzyl-4,4-dimethoxypiperidin-3-ol (1.0 eq).

  • Dissolution: Add a mixture of acetone and water (e.g., 9:1 v/v, approx. 10-20 mL per gram of substrate) and stir until dissolved.

  • Acidification: Add a catalytic amount of aqueous acid (e.g., 2M HCl, 0.2 eq) dropwise to the stirring solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic (pH ~7-8).

  • Isolation: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Benzyl-4-oxopiperidin-3-ol (Analog B), which can be further purified if necessary.

Strategic Application in Drug Discovery

The true value of these analogs is realized in their application as versatile scaffolds. The strategic unmasking of reactive sites allows for the systematic exploration of chemical space, a core tenet of modern medicinal chemistry.

  • Analog A (N-H): The free secondary amine is a nucleophilic handle for building diversity. It is readily used in reductive aminations, amide bond formations, and the synthesis of ureas and sulfonamides, allowing for the introduction of various pharmacophoric elements to probe structure-activity relationships (SAR).

  • Analog B (C=O): The ketone functionality is an electrophilic site. It is a key precursor for creating tertiary alcohols via Grignard or organolithium additions, which is a common motif in CNS-active compounds. [10]It can also be used to build spirocyclic systems or be converted to other functional groups.

  • Parent Compound: This protected synthon has been explicitly cited as a key intermediate in the synthesis of potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, which are being investigated as a new class of diuretics for treating hypertension. [5]

Conclusion

1-Benzyl-4,4-dimethoxypiperidin-3-ol is more than a simple chemical; it is a strategic tool. Its value lies in the latent functionality concealed by its protecting groups. Understanding the distinct chemical personalities of its N-debenzylated and ketal-deprotected analogs allows the discerning researcher to navigate complex synthetic pathways with precision and control. By choosing the appropriate analog, chemists can efficiently access desired reactive sites, streamline synthetic routes, and accelerate the discovery of novel chemical entities. The protocols and data presented herein serve as a validated guide for unlocking the full synthetic potential of this versatile piperidine family.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • Burton, J. W., & Clark, A. J. (2001). Selective cleavage of ketals and acetals under neutral, anhydrous conditions using triphenylphosphine and carbon tetrabromide.
  • Akhtar, T., et al. (2013).
  • Ji, F. C., et al. (2007). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 72(21), 8045-8047.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2001). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 66(15), 5220-5222.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
  • Cooper, C. B., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Journal of medicinal chemistry, 57(19), 8039–8048.
  • Larin, A. A., et al. (2022).
  • Khan, I., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 27(5), 1253-1257.
  • Google Patents. (1964). US3161644A - 1-benzyl-4-substituted piperidines.
  • Casy, A. F., & Ison, R. R. (1970). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society B: Physical Organic, 640-645.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Nishiyama, S., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4.
  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
  • Google Patents. (2021). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
  • Sivilotti, M. L. A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(17), 3847.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of 1-Benzyl-4,4-dimethoxypiperidin-3-ol requires a distinct understanding of its bifunctional nature. Unlike generic organic waste, this compound contains a basic tertiary amine (piperidine ring) and an acid-labile ketal (4,4-dimethoxy group).

Improper disposal into acidic waste streams can trigger hydrolysis of the ketal, releasing methanol and generating heat, which poses a risk of container over-pressurization. This guide defines the segregation and disposal protocols necessary to neutralize these risks.

Chemical Hazard Profile
FeatureFunctional GroupRisk AssessmentDisposal Implication
Basicity Tertiary Amine (N-Benzyl)Moderate Base (pH > 7)DO NOT mix with strong acids or oxidizers.[1]
Reactivity Dimethoxy Ketal (C4)Acid-SensitiveHydrolyzes in acidic media to form ketones and methanol.
Toxicity Piperidine ScaffoldIrritant / Acute Tox.[2]Treat as hazardous chemical waste; avoid skin contact.[3][4]
State Solid/Viscous OilLow VolatilityFlammability risk is low unless in solvent solution.

Waste Segregation Strategy (Core Directive)

The primary operational failure in disposing of piperidine ketals is incompatibility with acidic waste streams .

  • Rule 1 (The pH Rule): This compound must be disposed of in Neutral or Alkaline organic waste streams.

  • Rule 2 (The Halogen Rule): Unless dissolved in DCM/Chloroform, segregate into Non-Halogenated waste to reduce incineration costs and environmental impact.

Segregation Logic Diagram

The following decision tree illustrates the critical segregation logic to prevent reactive incidents in the waste container.

SegregationLogic Start Waste: 1-Benzyl-4,4-dimethoxypiperidin-3-ol SolventCheck Is it in solution? Start->SolventCheck HalogenCheck Does solvent contain Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck Yes SolidWaste Solid Waste Bin (Double Bagged) SolventCheck->SolidWaste No (Pure Solid) LiquidHalo Liquid Waste: HALOGENATED (pH Neutral/Basic) HalogenCheck->LiquidHalo Yes LiquidNonHalo Liquid Waste: NON-HALOGENATED (pH Neutral/Basic) HalogenCheck->LiquidNonHalo No AcidCheck CRITICAL: Is the waste stream Acidic? LiquidHalo->AcidCheck LiquidNonHalo->AcidCheck Stop STOP: Do NOT Combine. Risk of Hydrolysis/Heat. AcidCheck->Stop Yes

Figure 1: Segregation logic flow ensuring the compound is diverted from acidic waste streams to prevent ketal hydrolysis.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If you cannot complete a step (e.g., cannot verify pH), you must halt and consult EHS.

Phase 1: Preparation
  • PPE Verification: Don nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

  • Vessel Selection:

    • Liquids: High-Density Polyethylene (HDPE) or Amber Glass carboy.

    • Solids: Wide-mouth HDPE jar or heavy-duty polyethylene bag.

  • Labeling: Pre-label the container.

    • US EPA Code: Likely D001 (Ignitable) if in organic solvent. If pure, label as "Non-RCRA Regulated Chemical Waste" or state specific toxicity (e.g., "Toxic Organic Solid").

    • Content Description: "Organic Base: 1-Benzyl-4,4-dimethoxypiperidin-3-ol."

Phase 2: Transfer & Quenching

Note: Quenching is generally not required for this stable intermediate unless it contains unreacted reagents (e.g., hydrides).

  • Solid Disposal:

    • Place the solid substance into a primary sealable bag.

    • Place the primary bag into the secondary solid waste container.

    • Validation: Ensure the container is not designated for "Oxidizing Solids."

  • Liquid/Solution Disposal:

    • Check the pH of the receiving waste carboy using a dipstick. It must be pH ≥ 7.

    • Pour slowly into the carboy using a funnel.

    • Validation: Observe for 30 seconds. If bubbling or heat generation occurs (indicating acid contamination), cap loosely and move to a fume hood immediately.

Phase 3: Final Handoff
  • Wipe down the exterior of the container.[5]

  • Tighten the cap to the specified torque (usually hand-tight + 1/4 turn).

  • Request pickup via your facility's hazardous waste management software.

Emergency Procedures: Spill Management

In the event of a spill, the primary hazard is the potential for the amine to cause respiratory or skin irritation.

Spill Response Workflow (SWIMS Protocol)

SpillResponse Assess 1. ASSESS Volume & Location Secure 2. SECURE Evacuate & Ventilate Assess->Secure PPE 3. PROTECT Gloves, Goggles, Mask Secure->PPE Absorb 4. ABSORB Use Vermiculite/Sand (NO Combustibles) PPE->Absorb Clean 5. CLEAN Soap & Water Wash Absorb->Clean Disposal 6. DISPOSE Label as Haz Waste Clean->Disposal

Figure 2: SWIMS-adapted workflow for organic base spills. Note the prohibition of combustible absorbents (like paper towels) if the substance is dissolved in flammable solvents.

Specific Cleanup Steps:

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth). Avoid paper towels if the solvent is flammable.

  • Neutralization: If a large quantity of pure amine is spilled, a mild neutralization with dilute citric acid is permissible, but direct absorption is preferred to avoid complex chemistry on the floor.

  • Collection: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: Organic Amine."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Piperidine Compound Summary. National Library of Medicine. (Used for functional group hazard extrapolation). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.